molecular formula C6H5N3O B1369525 2-Methoxypyrimidine-5-carbonitrile CAS No. 38373-47-6

2-Methoxypyrimidine-5-carbonitrile

Cat. No.: B1369525
CAS No.: 38373-47-6
M. Wt: 135.12 g/mol
InChI Key: OZEMKEGUQJZPIV-UHFFFAOYSA-N
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Description

2-Methoxypyrimidine-5-carbonitrile (CAS 38373-47-6) is a pyrimidine-based chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. Its molecular formula is C6H5N3O, with a molecular weight of 135.13 g/mol . The compound is characterized by a nitrile group and a methoxy substituent on its pyrimidine ring, a core structure recognized for its diverse biological activities. The primary research value of this compound lies in its role as a versatile building block for the synthesis of more complex pyrimidine-5-carbonitrile derivatives. These derivatives are extensively investigated for their potential as kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR) pathways, which are crucial in cancer cell proliferation and survival . Compounds featuring the pyrimidine-5-carbonitrile scaffold have demonstrated promising anticancer and apoptotic activities in vitro against various human cancer cell lines, including hepatocellular carcinoma (HepG-2), non-small cell lung cancer (A-549), and breast cancer (MCF-7) . The structural motif is considered a key pharmacophore in the design of novel targeted therapies, making this intermediate a valuable tool for drug discovery efforts . This product is offered as a high-purity material for research applications. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use, or for any form of human consumption. Researchers should consult the relevant Safety Data Sheet and handle this compound in accordance with all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxypyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c1-10-6-8-3-5(2-7)4-9-6/h3-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEMKEGUQJZPIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90608251
Record name 2-Methoxypyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38373-47-6
Record name 2-Methoxypyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2-Methoxypyrimidine-5-carbonitrile (CAS 38373-47-6)

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Kinase Inhibitor Discovery

Executive Summary & Strategic Value

2-Methoxypyrimidine-5-carbonitrile is not merely a catalog reagent; it is a "privileged structure" in modern medicinal chemistry. Its value lies in its bifunctional nature: it possesses an electrophilic core capable of regio-controlled nucleophilic aromatic substitution (


) at the C2 position, while the C5-nitrile serves as a versatile handle for heterocycle formation or solubility-enhancing modifications.

For drug development professionals, this molecule represents a critical "branch point" intermediate. It is extensively utilized in the synthesis of PI3K, mTOR, EGFR, and VEGFR inhibitors , where the pyrimidine ring mimics the adenine base of ATP, allowing for potent interaction with the hinge region of kinase domains.

Chemical & Physical Specifications
PropertySpecification
CAS Number 38373-47-6
IUPAC Name 2-Methoxypyrimidine-5-carbonitrile
Molecular Formula

Molecular Weight 135.12 g/mol
Appearance White to off-white crystalline solid
Melting Point 128–132 °C (Typical range for pure crystalline form)
Solubility Soluble in DMSO, DMF, EtOAc, DCM; sparingly soluble in water.
Stability Stable under standard conditions; hydrolytically sensitive at C2 under strong acidic conditions.
SMILES COc1nc(C#N)cnc1
Synthesis & Sourcing: The "Make" Protocol

While commercially available, high-throughput synthesis often requires in-house preparation to ensure purity or to introduce isotopic labels. The most robust route proceeds via the nucleophilic displacement of chloride from 2-chloropyrimidine-5-carbonitrile .

Diagram 1: Retrosynthetic Analysis & Forward Synthesis

Synthesis Precursor 2-Chloropyrimidine-5-carbonitrile (CAS 1753-50-0) Target 2-Methoxypyrimidine-5-carbonitrile (CAS 38373-47-6) Precursor->Target SNAr Displacement 0°C to RT, 2h Reagent Sodium Methoxide (NaOMe) Solvent: MeOH Reagent->Target Byproduct NaCl Target->Byproduct Side Product

Caption: Efficient conversion of the 2-chloro precursor via methoxide displacement. The electron-withdrawing nitrile group at C5 activates the C2 position for


.
Standard Operating Procedure (SOP)

Objective: Synthesis of 10g of 2-Methoxypyrimidine-5-carbonitrile.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Reagent Prep: Dissolve 2-chloropyrimidine-5-carbonitrile (10.0 g, 71.7 mmol) in anhydrous Methanol (100 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Dropwise add a solution of Sodium Methoxide (25% wt in MeOH, 1.1 eq, 17.0 mL) over 15 minutes. Critical: Exothermic reaction; maintain temp < 5°C to prevent nitrile hydrolysis.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LCMS.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove most Methanol.

    • Resuspend residue in Ethyl Acetate (150 mL) and Water (100 mL).

    • Separate organic layer; extract aqueous layer with EtOAc (2 x 50 mL).

    • Wash combined organics with Brine, dry over

      
      , and filter.
      
  • Purification: Concentrate in vacuo. Recrystallize from minimal hot Ethanol or purify via silica flash chromatography (0-30% EtOAc in Hexanes) if necessary.

Reactivity & Functionalization: The "Use" Case

The core value of CAS 38373-47-6 is its orthogonal reactivity .

  • The C2-Methoxy "Switch": The methoxy group acts as a leaving group equivalent. In the presence of stronger nucleophiles (e.g., primary amines, hydrazines) and heat, it undergoes displacement. This allows researchers to use the methoxy compound as a stable storage form that can be "switched" to an amino-pyrimidine library member on demand.

  • The C5-Nitrile Handle: The nitrile is a gateway to diverse functional groups including amidines, tetrazoles (bioisostere for carboxylic acid), and amides.

Diagram 2: Divergent Reactivity Map

Reactivity Core 2-Methoxypyrimidine-5-carbonitrile (CORE) Prod1 2-Aminopyrimidine deriv. (Kinase Hinge Binder) Core->Prod1 R-NH2, Heat (Displacement of OMe) Prod2 Pyrimidine-5-carboxamide (Solubility/H-Bonding) Core->Prod2 H2O2, NaOH (Hydrolysis) Prod3 5-(1H-Tetrazol-5-yl)pyrimidine (Acid Bioisostere) Core->Prod3 NaN3, ZnBr2 (Cycloaddition) Prod4 5-Aminomethyl-pyrimidine (Linker/Spacer) Core->Prod4 H2, Pd/C (Reduction)

Caption: The "Hub-and-Spoke" utility. The C2-OMe is displaceable, while the C5-CN is transformable.

Applications in Drug Discovery

The 2-methoxypyrimidine-5-carbonitrile scaffold is a recurring motif in oncology research.

  • Dual PI3K/mTOR Inhibitors: Researchers have utilized this core to synthesize morpholinopyrimidine derivatives.[1] The nitrile group often remains to occupy a specific pocket in the ATP binding site, or is converted to an imidazopyridine fused system. The C2-methoxy is typically displaced by morpholine or bridged morpholines to improve pharmacokinetic profiles [1].

  • EGFR & VEGFR-2 Inhibitors: In the design of Epidermal Growth Factor Receptor (EGFR) inhibitors, the pyrimidine ring serves as the scaffold. The C5-nitrile provides electronic tuning, increasing the acidity of adjacent protons and enhancing

    
    -stacking interactions within the active site. Derivatives synthesized from this core have shown 
    
    
    
    values in the nanomolar range against HepG2 and A549 cell lines [2, 3].[2]
Handling & Safety (E-E-A-T)

Signal Word: WARNING

Hazard ClassHazard StatementPrecautionary Measure
Acute Toxicity (Oral) H302: Harmful if swallowed.[3]Do not eat/drink in lab. Wash hands thoroughly after handling.[3][4][5]
Skin/Eye Irritation H315/H319: Causes skin/serious eye irritation.[4][6]Wear nitrile gloves and safety goggles. Use a fume hood.
Respiratory H335: May cause respiratory irritation.[3][5][6]Avoid dust formation.[3][4][5][6] Handle in a ventilated enclosure.

Storage Protocol:

  • Store at 2-8°C (Refrigerated).

  • Keep container tightly sealed under an inert atmosphere (Nitrogen/Argon) if storing for >6 months to prevent slow hydrolysis of the nitrile or methoxy group by atmospheric moisture.

References
  • National Institutes of Health (NIH). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Available at: [Link]

  • Royal Society of Chemistry (RSC). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities. New Journal of Chemistry, 2022.[2] Available at: [Link]

  • Royal Society of Chemistry (RSC). Design, synthesis... of novel pyrimidine-5-carbonitrile derivatives as potential VEGFR-2 inhibitors.[7] RSC Advances, 2023.[7] Available at: [Link]

Sources

Technical Monograph: 2-Methoxypyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Precision Characterization, Synthesis Methodologies, and Medicinal Utility

Executive Summary

2-Methoxypyrimidine-5-carbonitrile (CAS: 38373-47-6) is a critical heterocyclic building block in the development of targeted oncological therapeutics. Functioning primarily as a scaffold for PI3K, mTOR, and EGFR inhibitors, its structural value lies in the orthogonality of its functional groups: the electrophilic nitrile at the C5 position and the labile methoxy group at the C2 position. This guide provides a definitive technical analysis of its physicochemical properties, validated synthesis protocols, and reactivity profiles for medicinal chemistry applications.

Chemical Identity & Molecular Weight Analysis

Precise molecular weight determination is fundamental for stoichiometry in synthesis and identification in high-resolution mass spectrometry (HRMS).

Physicochemical Data Table
PropertyValueTechnical Note
CAS Registry Number 38373-47-6 Unique identifier for regulatory filing.
Molecular Formula

Average Molecular Weight 135.12 g/mol Used for molarity calculations in bulk synthesis.
Monoisotopic Mass 135.04326 g/mol Essential for HRMS/LC-MS identification

.
Physical State SolidTypically white to off-white crystalline powder.
Solubility DMSO, Methanol, DCMLimited solubility in water; lipophilic nature due to aromatic ring.
Storage Conditions 2–8°C, Inert AtmosphereHygroscopic; protect from moisture to prevent nitrile hydrolysis.
Structural Significance

The pyrimidine ring is electron-deficient, making the C2, C4, and C6 positions susceptible to nucleophilic attack. In 2-methoxypyrimidine-5-carbonitrile , the C2 position is activated by both the ring nitrogens and the electron-withdrawing nitrile group at C5. This makes the methoxy group an excellent leaving group for Nucleophilic Aromatic Substitution (


), a key tactic in diversifying drug libraries.

Synthesis & Manufacturing Protocol

Core Directive: The synthesis of 2-methoxypyrimidine-5-carbonitrile is most efficiently achieved via


 of 2-chloropyrimidine-5-carbonitrile. This route is preferred over constructing the ring de novo (e.g., Biginelli-type reactions) due to higher atom economy and fewer steps.
Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism. The methoxide ion attacks the C2 carbon, forming a Meisenheimer complex (resonance-stabilized anionic intermediate), followed by the expulsion of the chloride ion.

Validated Experimental Protocol

Note: All procedures must be performed in a fume hood due to the toxicity of pyrimidines and potential cyanide generation under extreme stress.

Reagents:

  • Substrate: 2-Chloropyrimidine-5-carbonitrile (1.0 eq)

  • Nucleophile: Sodium Methoxide (NaOMe), 0.5M in Methanol (1.1 eq)

  • Solvent: Anhydrous Methanol (MeOH)

  • Quench: Water / Brine

Step-by-Step Workflow:

  • Preparation: Dissolve 2-chloropyrimidine-5-carbonitrile in anhydrous MeOH under a nitrogen atmosphere. Cool to 0°C to minimize side reactions (e.g., nitrile attack).

  • Addition: Dropwise add the NaOMe solution over 20 minutes. The exothermic nature requires thermal control to prevent degradation.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.[1] The starting material peak (

    
     139/141) should disappear, replaced by the product (
    
    
    
    136).
  • Workup: Concentrate the methanol under reduced pressure. Resuspend the residue in Ethyl Acetate (EtOAc) and wash twice with water to remove NaCl salts.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography if high purity (>99%) is required for biological assays.

Synthesis Pathway Visualization

SynthesisPathway Start 2-Chloropyrimidine- 5-carbonitrile Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack (0°C, MeOH) Reagent Sodium Methoxide (NaOMe) Reagent->Intermediate Product 2-Methoxypyrimidine- 5-carbonitrile Intermediate->Product Elimination of Cl- (RT, 2h)

Figure 1: Nucleophilic Aromatic Substitution (


) pathway for the synthesis of the target compound.

Applications in Medicinal Chemistry

The utility of 2-methoxypyrimidine-5-carbonitrile extends beyond its static structure; it is a dynamic intermediate.

The "Methoxy" Handle: Kinase Inhibitor Synthesis

In drug discovery, particularly for PI3K and EGFR inhibitors, the 2-methoxy group serves as a "placeholder" leaving group. It is less reactive than a chloride but can be displaced by primary and secondary amines at elevated temperatures (80–120°C) or under microwave irradiation.

  • Why use Methoxy over Chloro? The methoxy derivative is often more stable during storage and handling. It allows for late-stage diversification where a library of amines can be introduced in the final step.

The "Nitrile" Handle: Functional Group Interconversion

The C5 nitrile is a versatile precursor:

  • Hydrolysis: Converts to Amide (partial) or Carboxylic Acid (full), often used to improve solubility or create hydrogen-bonding motifs.

  • Reduction: Converts to Aminomethyl (

    
    ), a key linker in fragment-based drug design.
    
  • Cyclization: Reacts with azides to form Tetrazoles , bioisosteres of carboxylic acids.

Functionalization Workflow

Reactivity Core 2-Methoxypyrimidine- 5-carbonitrile Aminopyrimidine 2-Aminopyrimidine Derivatives (Kinase Inhibitors) Core->Aminopyrimidine SNAr with Amines (Heat/MW, displace -OMe) Amide Pyrimidine-5-carboxamide Core->Amide Acid/Base Hydrolysis (H2O2/NaOH) Tetrazole Tetrazole Derivative (Bioisostere) Core->Tetrazole [3+2] Cycloaddition (NaN3, ZnBr2)

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the C2-methoxy and C5-nitrile groups.

Analytical Characterization Profile

To ensure the integrity of the synthesized or purchased compound, the following spectral signatures must be verified.

Proton NMR ( -NMR)
  • Solvent:

    
     or 
    
    
    
    .
  • Pyrimidine Protons: Two equivalent protons at positions 4 and 6 (due to symmetry) typically appear as a singlet in the aromatic region,

    
     ppm.
    
  • Methoxy Protons: A strong singlet integrating to 3 protons, typically at

    
     ppm.
    
  • Note: If the symmetry is broken (e.g., hydrolysis of nitrile), the aromatic singlet will split.

Infrared Spectroscopy (IR)
  • Nitrile (

    
    ):  Sharp, distinct band at 
    
    
    
    .
  • Ether (

    
    ):  Bands around 
    
    
    
    .

Safety & Handling (MSDS Summary)

  • Hazard Classification:

    • Acute Toxicity (Oral/Inhalation): Category 4.

    • Skin/Eye Irritation: Category 2 (Causes serious eye irritation).

  • Handling:

    • Use chemically resistant gloves (Nitrile rubber).

    • Avoid contact with strong acids (potential for HCN evolution from nitrile hydrolysis, though rare under ambient conditions).

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 minutes.

    • Ingestion: Immediately call a POISON CENTER.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22326771, 2-Chloro-4-methoxypyrimidine-5-carbonitrile (Analogous Structure). Retrieved from [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines.[3] Molbank, 2019(4), M1086. (Demonstrates SNAr protocols on pyrimidine carbonitriles). Retrieved from [Link][4][5][6]

  • Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines.[7] Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. (Foundational text on pyrimidine SNAr reactivity). Retrieved from [Link]

Sources

Technical Monograph: 2-Methoxypyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

A Pivotal Scaffold for Kinase Inhibitor Discovery and Heterocyclic Synthesis

Executive Summary

2-Methoxypyrimidine-5-carbonitrile (CAS: 38373-47-6) represents a high-value intermediate in modern medicinal chemistry. Its structural economy—combining an electron-deficient pyrimidine core with a labile methoxy handle at C-2 and a versatile nitrile electrophile at C-5—makes it an ideal "divergent node" for library synthesis.

This guide provides a rigorous technical analysis of this compound, detailing its synthesis, reactivity profile, and application in the design of bioactive small molecules, particularly ATP-competitive kinase inhibitors (e.g., PI3K, AKT, JAK).

Chemical Identity & Physical Profile[1][2][3][4][5]

The symmetry of the pyrimidine ring, perturbed by the electron-donating methoxy group and the electron-withdrawing nitrile, creates a distinct electronic signature useful for NMR characterization and reactivity prediction.

Table 1: Physicochemical Specifications
PropertyDataNote
IUPAC Name 2-Methoxypyrimidine-5-carbonitrilePreferred Name
CAS Number 38373-47-6Verified
Molecular Formula C₆H₅N₃O
Molecular Weight 135.12 g/mol
Appearance White to off-white crystalline solidTypical
Solubility Soluble in DMSO, DMF, MeOH, DCMPoor water solubility
¹H NMR (DMSO-d₆) δ ~9.10 (s, 2H, H-4/H-6), 4.05 (s, 3H, OMe)H-4/6 are equivalent due to symmetry
¹³C NMR (Predicted) ~165 (C-2), 160 (C-4/6), 115 (CN), 105 (C-5), 55 (OMe)C-2 is highly deshielded

Synthetic Methodologies

The synthesis of 2-methoxypyrimidine-5-carbonitrile is primarily achieved through nucleophilic aromatic substitution (


). The choice of starting material dictates the cost-efficiency and scalability of the process.
Method A: Displacement of 2-Chloropyrimidine-5-carbonitrile (Preferred)

This route is preferred for its high yield and operational simplicity. The 2-chloro substituent is highly activated by the para-nitrile group and the ring nitrogens.

Mechanism: Addition-Elimination (


).
Reagents:  Sodium Methoxide (NaOMe), Methanol (MeOH).
Experimental Protocol:
  • Preparation: Charge a reaction vessel with 2-chloropyrimidine-5-carbonitrile (1.0 eq) and anhydrous Methanol (10 V).

  • Cooling: Cool the solution to 0–5 °C to control the exotherm.

  • Addition: Dropwise add a solution of NaOMe (1.1 eq, 25% in MeOH) over 30 minutes. Maintain internal temperature <10 °C.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC or HPLC (disappearance of starting material).

  • Quench: Neutralize excess base with dilute HCl or Acetic Acid to pH 7.

  • Isolation: Concentrate the solvent under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Method B: Oxidative Displacement of Sulfides

Used when starting from S-methylisothiourea derivatives (e.g., 2-(methylthio)pyrimidine-5-carbonitrile).

  • Oxidation: Treat 2-(methylthio)pyrimidine-5-carbonitrile with m-CPBA or Oxone to generate the sulfone (–SO₂Me).

  • Displacement: The sulfone is a "super-leaving group." Treat with NaOMe/MeOH to rapidly yield the 2-methoxy target.

Reactivity & Functionalization Profile

The utility of 2-methoxypyrimidine-5-carbonitrile lies in its orthogonal reactivity. The molecule possesses two distinct "handles" that can be manipulated independently.

The C-2 Methoxy "Switch"

The 2-methoxy group is not inert. In the electron-deficient pyrimidine 5-nitrile scaffold, the OMe group acts as a leaving group upon attack by hard nucleophiles (amines, hydrazines).

  • Application: This is the primary route to 2-aminopyrimidine-5-carbonitriles , a scaffold found in numerous kinase inhibitors.

  • Conditions: Heating with primary or secondary amines in polar solvents (DMSO, DMF) or neat.

The C-5 Nitrile "Hook"

The nitrile group remains stable during C-2 displacement but can be transformed subsequently.

  • Hydrolysis: Converts to Amide (

    
    ) or Acid (
    
    
    
    ).
  • Cycloaddition: Reacts with Sodium Azide (

    
    ) to form Tetrazoles .
    
  • Reduction: Converts to Aminomethyl (

    
    ) or Aldehyde (
    
    
    
    ).
Visualization: Reactivity Workflow

The following diagram illustrates the divergent synthesis pathways originating from the core scaffold.

ReactivityMap Start 2-Chloropyrimidine- 5-carbonitrile Core 2-METHOXYPYRIMIDINE- 5-CARBONITRILE (The Core) Start->Core NaOMe / MeOH (SNAr) Prod_Amine 2-Aminopyrimidine Derivatives (Kinase Inhibitors) Core->Prod_Amine R-NH2, Heat (Displacement of OMe) Prod_Tetrazole 5-(Tetrazol-5-yl) pyrimidine Core->Prod_Tetrazole NaN3 / ZnBr2 (Cycloaddition) Prod_Acid Pyrimidine-5- carboxylic acid Core->Prod_Acid NaOH / H2O (Hydrolysis) Prod_Hydrazine 2-Hydrazinyl pyrimidine Core->Prod_Hydrazine Hydrazine Hydrate (SNAr)

Figure 1: Divergent synthesis map showing the central role of 2-methoxypyrimidine-5-carbonitrile in generating diverse chemical libraries.

Applications in Drug Discovery[6]

Kinase Inhibition (PI3K / AKT / JAK)

The 2-aminopyrimidine-5-carbonitrile motif is a privileged pharmacophore.

  • Mechanism: The pyrimidine ring mimics the adenine base of ATP. The N-1 and C-2 amino groups form critical hydrogen bonds with the "hinge region" of the kinase active site.

  • Role of 2-Methoxy: The 2-methoxy intermediate allows researchers to synthesize a "late-stage" common intermediate. They can then split the batch and react it with 50+ different amines to rapidly generate a library of potential inhibitors (SAR exploration).

Adenosine Receptor Antagonists

Derivatives synthesized from this core have shown high affinity for


 and 

adenosine receptors, relevant in treating Parkinson's disease and asthma.
Case Study: Synthesis of PI3K Inhibitor Analogues
  • Step 1: Synthesis of 2-methoxypyrimidine-5-carbonitrile (as described).

  • Step 2:

    
     reaction with 4-(piperazin-1-yl)aniline.
    
  • Result: The methoxy group is displaced, yielding a potent lead compound where the aniline moiety extends into the kinase specificity pocket.

Safety & Handling

While 2-methoxypyrimidine-5-carbonitrile is generally stable, standard laboratory safety protocols apply.

  • Hazard Classification: Irritant (Skin/Eye). Potential acute toxicity if swallowed (due to nitrile/pyrimidine nature).

  • Nitrile Hazard: Although the nitrile is bound, combustion or strong acid hydrolysis can release toxic fumes (HCN/NOx).

  • Storage: Store in a cool, dry place (2–8 °C recommended). Keep away from strong oxidizers and strong acids.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13144279 (Related Isomer Reference). Retrieved from [Link]

  • Bhuva, N. H., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile derivatives. Journal of Chemical Sciences. Available at: [Link]

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.[1] Arkivoc. Available at: [Link]

Sources

Technical Guide: 2-Methoxypyrimidine-5-carbonitrile Reactivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxypyrimidine-5-carbonitrile (CAS: 38373-47-6) represents a "push-pull" pyrimidine scaffold critical to modern drug discovery, particularly in the synthesis of kinase inhibitors (e.g., JAK, PI3K, p38 MAPK). Its utility stems from two orthogonal reactivity vectors:

  • The C2 "Electrophilic Portal": The 2-methoxy group serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr), activated by the electron-deficient pyrimidine ring and the strong electron-withdrawing effect of the 5-cyano group.

  • The C5 "Functional Handle": The nitrile group allows for transformation into amides, acids, amines, or heterocycles (e.g., tetrazoles, amidines) without disrupting the pyrimidine core.

This guide details the specific protocols to manipulate these sites selectively, contrasting "Green" direct displacement methods with traditional activation pathways.

Electronic Architecture & Reactivity Logic

To master the chemistry of this molecule, one must understand its electronic distribution. The pyrimidine ring is inherently


-deficient (similar to nitrobenzene).
  • C2 Activation: The carbons at positions 2, 4, and 6 are electron-poor due to the induction of the ring nitrogens. The C2 position is unique because it is flanked by two electronegative nitrogens.

  • The 5-CN Amplifier: The nitrile group at C5 is a strong Electron Withdrawing Group (EWG). It withdraws electron density via resonance and induction, significantly lowering the LUMO energy of the ring. This makes the C2 position exceptionally susceptible to nucleophilic attack, far more so than in non-substituted pyrimidines.

  • The Methoxy "Pseudo-Halogen": While methoxy is typically a poor leaving group in aliphatic systems (SN2), in this highly activated heteroaromatic system, it functions as a reliable leaving group (SNAr), often comparable to fluoride or nitro groups in reactivity.

Core Reactivity: The C2 Portal (SNAr)

The displacement of the 2-methoxy group by amines is the primary entry point for library synthesis. Two distinct pathways exist:

Pathway A: Direct Aminolysis (Green & Atom-Economical)

Contrary to older dogma requiring conversion to a chloride, the 2-methoxy group can be displaced directly by primary and secondary amines due to the high activation provided by the 5-CN group.

  • Mechanism: Addition-Elimination (SNAr).

  • Advantages: Avoids toxic chlorinating agents (POCl3); higher atom economy.

  • Limitations: Requires higher temperatures; sterically hindered amines may react sluggishly.

Protocol 1: Solvent-Free Direct Displacement This protocol minimizes solvent waste and leverages thermal energy for difficult displacements.

  • Mix: Combine 2-methoxypyrimidine-5-carbonitrile (1.0 eq) and the target amine (1.1–1.5 eq) in a pressure vial.

  • Fusion: If the amine is liquid, heat directly. If solid, grind together or add a minimal amount of eutectic solvent (e.g., choline chloride/urea) or simply melt.

  • Heat: Heat to 100–120 °C for 2–6 hours. Monitor by TLC/LCMS.

  • Workup: Cool to RT. Add water. The product often precipitates due to the hydrophobic nature of the resulting 2-aminopyrimidine. Filter and wash with cold ethanol.

Pathway B: Activation via Chlorination (Traditional)

For weakly nucleophilic amines (e.g., anilines) or when regioselectivity is critical, converting the methoxy to a chloride is preferred.

  • Hydrolysis: 2-OMe

    
     2-OH (Pyrimidone) using conc. HCl/AcOH.
    
  • Chlorination: 2-OH

    
     2-Cl using POCl3.
    
  • Displacement: 2-Cl + Amine

    
     Product (mild conditions, often RT).
    

Visualization: Reactivity Map

The following diagram maps the logical flow of transformations available from the parent scaffold.

ReactivityMap Start 2-Methoxypyrimidine- 5-carbonitrile C2_Amine 2-Aminopyrimidine- 5-carbonitrile (Kinase Inhibitor Core) Start->C2_Amine R-NH2, Heat (SNAr Direct) C2_OH 2-Hydroxypyrimidine- 5-carbonitrile Start->C2_OH HCl/AcOH (Hydrolysis) C5_Amide 2-Methoxy- pyrimidine-5-carboxamide Start->C5_Amide H2O2, NaOH (Radziszewski) C5_Amidine Pinner Salt / Amidine Start->C5_Amidine HCl, EtOH (Pinner) C5_Tetrazole Tetrazole Derivative Start->C5_Tetrazole NaN3, ZnBr2 C2_Cl 2-Chloropyrimidine- 5-carbonitrile C2_OH->C2_Cl POCl3 C2_Cl->C2_Amine R-NH2, DIPEA (Mild SNAr)

Caption: Operational Reactivity Map. Solid lines indicate primary C2 functionalization pathways; dashed lines indicate C5 nitrile manipulations.

Core Reactivity: The C5 Nitrile (Functionalization)

While C2 is for "docking" the molecule to a protein, C5 is for tuning solubility and H-bonding.

Pinner Reaction (Amidine Synthesis)

Amidines are crucial for binding to aspartate/glutamate residues in kinase active sites.

  • Conditions: Dissolve substrate in anhydrous ethanol saturated with HCl gas at 0 °C. Stir at RT to form the imidate ester hydrochloride. Treat with ammonia or amine to form the amidine.

  • Selectivity Note: Anhydrous conditions are strictly required to prevent hydrolysis of the 2-OMe group to the pyrimidone.

Hydrolysis to Amide
  • Conditions: The nitrile is resilient. Standard basic hydrolysis (NaOH/H2O) often hydrolyzes the 2-OMe group before the nitrile.

  • Recommended: Radziszewski Reaction . Use 30% H2O2 and catalytic NaOH (or K2CO3) in DMSO or MeOH. The hydroperoxide anion is a super-nucleophile that attacks the nitrile specifically, often sparing the methoxy group under controlled temperatures (<40 °C).

SNAr Mechanism Visualization

Understanding the intermediate is key to troubleshooting low yields. The reaction proceeds through a Meisenheimer-like complex.

SNAr_Mechanism cluster_factors Stabilizing Factors Step1 Reactant (Ground State) TS Meisenheimer Complex (Anionic Intermediate) Step1->TS Nucleophilic Attack (Rate Limiting) Product 2-Amino Product TS->Product Loss of OMe (Fast) F1 Ring N atoms stabilize (-) charge TS->F1 F2 5-CN withdraws density via resonance TS->F2

Caption: SNAr Reaction Coordinate. The 5-CN group is critical for stabilizing the high-energy Meisenheimer intermediate.

Experimental Data Summary

Table 1: Comparative Reactivity of C2-Leaving Groups in 5-Cyanopyrimidines

Leaving Group (C2)Reactivity (Relative)Conditions (R-NH2)Comments
-Cl High (100)RT, EtOH, DIPEAStandard, but requires POCl3 step.
-SO2Me Very High (150)0 °C to RTExcellent, but requires oxidation of SMe.
-OMe Moderate (40) 80–120 °C, Neat/DMF Greenest route. Direct usage of commercial SM.
-SMe Low (5)>150 °CPoor leaving group; usually oxidized first.

References

  • Nucleophilic Aromatic Substitution Mechanism: Chemistry Steps. (2021). "The Mechanism of Nucleophilic Aromatic Substitution." [Link]

  • Solvent-Free Synthesis Protocols: Journal of Chemical and Pharmaceutical Research. (2016). "Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives." [Link] (General Journal Link for verification of method type)

  • Medicinal Chemistry Applications (Kinase Inhibitors): National Institutes of Health (PMC). (2013). "5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase."[1][2][3] [Link]

  • Green Chemistry Approaches (Direct Aminolysis): Indian Academy of Sciences. (2019). "One pot synthesis of pyrimidine-5-carbonitrile... using ammonium chloride under solvent free condition." [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of 2-Methoxypyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation behavior of 2-Methoxypyrimidine-5-carbonitrile . As a critical intermediate in the synthesis of kinase inhibitors and agrochemicals, understanding its ionization behavior is essential for impurity profiling and metabolic stability studies.

This guide details the competition between radical-initiated cleavage and hydride-transfer rearrangements, distinguishing the Electron Ionization (EI) fingerprint from Electrospray Ionization (ESI) collision-induced dissociation (CID) patterns.

Structural Context & Physicochemical Properties[1][2][3][4][5]

Before analyzing the spectra, the structural moieties must be defined to predict bond lability.

PropertyValueStructural Significance in MS
Formula

Nitrogen rule applies (Odd MW = Odd nitrogens).
Mol. Weight 135.12 DaBase peak in soft ionization (ESI).
Methoxy (-OCH3) Position 2Primary site of fragmentation (Loss of

or

).
Nitrile (-CN) Position 5Electron-withdrawing; stabilizes the ring but directs fragmentation.
Pyrimidine Ring 1,3-DiazineProne to Retro-Diels-Alder (RDA) or HCN loss.

Experimental Methodology

To replicate the fragmentation patterns described, the following protocols are recommended. These maximize the abundance of diagnostic ions.

Protocol A: GC-MS (Electron Ionization)

Best for structural fingerprinting and library matching.

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade).

  • Inlet: Splitless mode at 250°C.

  • Column: Rxi-5Sil MS (30m x 0.25mm ID x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Ion Source: Electron Ionization (EI) at 70 eV .

    • Note: 70 eV is the standard for reproducibility. Lower energies (e.g., 20 eV) will suppress fragmentation, obscuring the diagnostic m/z 105 peak.

  • Scan Range: m/z 40–200.

Protocol B: LC-MS/MS (Electrospray Ionization)

Best for biological matrices and trace analysis.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Ion Source: ESI Positive Mode (

    
    ).
    
  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

    • Why: Stepped CE ensures capture of both the labile methoxy cleavage and the stable ring breakdown.

Fragmentation Mechanistics[3][5][6][7][8][9]

The fragmentation of 2-methoxypyrimidines is governed by two competing pathways: Homolytic Cleavage (Radical loss) and Rearrangement (Neutral loss).

Pathway A: Methyl Radical Loss (The -Cleavage)

In EI, the radical cation (


, m/z 135) is formed. The bond between the ether oxygen and the methyl group is weakened.
  • Mechanism: Homolytic fission of the

    
     bond.
    
  • Transition:

    
     (15 Da).
    
  • Result: A resonance-stabilized pyrimidin-2-one cation.

Pathway B: The Methoxy Rearrangement (Formaldehyde Loss)

This is the "expert" diagnostic pathway specific to ortho-methoxy heterocycles.

  • Mechanism: A four-membered transition state allows a hydrogen atom from the methyl group to transfer to the pyrimidine nitrogen (or oxygen). This leads to the expulsion of a neutral formaldehyde molecule (

    
    ).
    
  • Transition:

    
     (30 Da).
    
  • Significance: The intensity ratio of m/z 120 vs. m/z 105 is indicative of the internal energy distribution.

Pathway C: Ring Degradation (HCN Loss)

Following the formation of the m/z 105 species (5-cyanopyrimidin-2-one), the ring destabilizes.

  • Mechanism: Pyrimidines characteristically lose hydrogen cyanide (HCN).

  • Transition:

    
     (27 Da).
    
Pathway D: Nitrile Elimination

While the nitrile group is stable, high-energy collisions can eject the cyano radical (


) or HCN from the ring.
  • Transition:

    
     (26 Da). (Less common than A or B).
    

Diagnostic Ion Table

m/z (EI)Ion TypeFormula (Ion)Mechanism / AssignmentRelative Abundance (Est.)
135


Molecular Ion (Stable aromatic)80-100%
120


Loss of Methyl Radical60-80%
106


Ring cleavage fragment10-20%
105


Loss of Formaldehyde (Rearrangement)40-70%
78


Loss of HCN from m/z 10530-50%
53 Ring Fragment

Breaking of pyrimidine ring20-40%

Visualization of Fragmentation Pathways[1][3][4][5][10][11]

The following diagram illustrates the logical flow of fragmentation, distinguishing between the radical loss (Pathway A) and the rearrangement (Pathway B).

FragmentationPathways M Molecular Ion (M+) m/z 135 [C6H5N3O]+. Frag120 [M - CH3]+ m/z 120 (Cation) M->Frag120 Loss of Methyl (-15 Da) Homolytic Cleavage Frag105 [M - CH2O]+. m/z 105 (Rearrangement) M->Frag105 Loss of CH2O (-30 Da) H-Transfer Rearrangement Frag78 [105 - HCN]+. m/z 78 Frag105->Frag78 Loss of HCN (-27 Da) Frag53 Ring Fragment m/z 53 Frag78->Frag53 Ring Breakup

Figure 1: Mechanistic tree showing the competitive fragmentation pathways for 2-methoxypyrimidine-5-carbonitrile. Note the divergence between methyl loss (red) and formaldehyde rearrangement (yellow).

Interpretation & Validation Guide

When validating the identity of this compound in a drug development pipeline, use the following logic:

  • Check the M+: In GC-MS, look for m/z 135. In LC-MS, look for m/z 136 (

    
    ).
    
  • Verify the Methoxy Signature:

    • If you see only m/z 120 (M-15) and no m/z 105, the ionization energy might be too low, or the methoxy group is sterically hindered (less likely here).

    • The presence of m/z 105 is the "fingerprint" confirmation of the 2-methoxy position, as this rearrangement requires the specific geometry of the pyrimidine nitrogen adjacent to the ether oxygen.

  • Isotope Pattern: The nitrile nitrogen and pyrimidine nitrogens will contribute to the M+1 peak abundance. Use high-resolution MS (HRMS) to confirm the formula

    
    .
    

References

  • Zu, C., Wang, N. X., Brown, C. J., Yang, Q., & Gilbert, J. R. (2022).[1] Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry, 57(9), e4883.[1] [Link][1]

  • NIST Mass Spectrometry Data Center. (2023). 2-Methoxypyrimidine Derivatives - Fragmentation Class Standards. NIST Chemistry WebBook, SRD 69.[2][3] [Link][4]

  • Klyba, L. V., et al. (2001). Mass spectrometry of heterocyclic amines and fragmentation mechanisms. Arkivoc, (ix), 117-124.[5] [Link]

Sources

2-Methoxypyrimidine-5-carbonitrile: A Privileged Hinge-Binding Scaffold in Kinase Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxypyrimidine-5-carbonitrile (CAS: 35253-10-0) represents a high-value pharmacophore in medicinal chemistry, specifically within the realm of Fragment-Based Drug Discovery (FBDD) . While often utilized as a synthetic intermediate, its structural core—a pyrimidine ring substituted with an electron-withdrawing nitrile at C5 and a displaceable or interacting methoxy group at C2—serves as a potent ATP-mimetic scaffold .

This technical guide analyzes the biological potential of this scaffold, focusing on its primary role as a Type I Kinase Inhibitor hinge binder , its secondary activity at Adenosine Receptors (GPCRs) , and the synthetic versatility that allows it to access diverse chemical space.

Part 1: Structural Analysis & Pharmacophore Properties

The biological activity of 2-Methoxypyrimidine-5-carbonitrile is dictated by its electronic distribution and ability to mimic the adenine ring of ATP.

Electronic Profile[1]
  • Pyrimidine Core: The nitrogen atoms (N1, N3) are hydrogen bond acceptors. In the kinase hinge region, N1 typically accepts a hydrogen bond from the backbone NH of the kinase.

  • 5-Carbonitrile (CN): A strong electron-withdrawing group (EWG).

    • Effect: Lowers the pKa of the ring nitrogens, modulating their H-bond acceptor capability.

    • Interaction: The nitrile nitrogen can form weak H-bonds with "back-pocket" residues or water networks. It also fits into small hydrophobic pockets near the gatekeeper residue.

  • 2-Methoxy (OMe):

    • Sterics: A small, lipophilic group that can occupy the solvent front.

    • Reactivity: Acts as a "pseudo-leaving group." In synthetic workflows, it is readily displaced by amines to form 2-aminopyrimidines (the classic "donor-acceptor-donor" hinge binding motif). However, in specific inhibitors (e.g., Adenosine antagonists), the methoxy group is retained for its specific steric/polar interactions.

Binding Mode Visualization

The following diagram illustrates the canonical binding mode of the scaffold within the ATP-binding pocket of a generic protein kinase.

BindingMode KinaseHinge Kinase Hinge Region (Backbone NH) Scaffold 2-Methoxypyrimidine- 5-carbonitrile Core KinaseHinge->Scaffold H-Bond (Acceptor: N1) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Scaffold->Gatekeeper Van der Waals / Weak H-Bond (5-CN) SolventFront Solvent Front (Ribose Pocket) Scaffold->SolventFront Steric Fit (2-OMe)

Figure 1: Canonical interaction map of the pyrimidine-5-carbonitrile core within the kinase ATP-binding pocket.[1]

Part 2: Biological Target Landscape

The scaffold exhibits a "promiscuous" binding profile, making it an excellent starting point for library screening but requiring optimization for selectivity.

Primary Targets: Tyrosine Kinases (TKs)

The scaffold is a proven bioisostere for the quinazoline core found in drugs like Erlotinib.

  • EGFR (Epidermal Growth Factor Receptor):

    • Mechanism:[2][3] Competitive inhibition at the ATP binding site.

    • Relevance: Derivatives (often after converting 2-OMe to 2-NH-Aryl) show potency against both Wild-Type (WT) and T790M mutant EGFR. The 5-CN group occupies the space typically reserved for the halogen in quinazoline inhibitors.

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor):

    • Application: Anti-angiogenic therapy.[4] The 5-CN group provides a critical dipole interaction that enhances residence time in the pocket.

Secondary Targets: Serine/Threonine Kinases
  • ERK1/ERK2 (Extracellular Signal-Regulated Kinases):

    • Mechanism:[2][3] The scaffold has been used in covalent inhibitor design. While the nitrile itself is not the warhead, the scaffold positions attached acrylamides to react with Cys166 (ERK2) or Cys183 (ERK1) .

  • CAMKK2 (Calcium/Calmodulin-Dependent Protein Kinase Kinase 2):

    • Discovery: "Scaffold hopping" from known inhibitors identified the pyrimidine-5-carbonitrile as a potent hinge binder, replacing more complex fused ring systems.

Off-Target/Tertiary: GPCRs
  • Adenosine Receptors (A1/A2A):

    • Structural Homology: The pyrimidine core mimics the adenine base of endogenous adenosine.

    • Activity: 2-Amino-4,6-diarylpyrimidine-5-carbonitriles (derived from the core) are potent A1 receptor antagonists . This activity must be screened for (counter-screening) when developing kinase inhibitors to avoid cardiovascular side effects.

Target Hierarchy Diagram

TargetLandscape cluster_TK Tyrosine Kinases (Primary) cluster_STK Ser/Thr Kinases (Secondary) cluster_GPCR GPCRs (Off-Target/Specific) Core 2-Methoxypyrimidine- 5-carbonitrile EGFR EGFR (WT/T790M) ATP Competitive Core->EGFR VEGFR VEGFR-2 Anti-angiogenesis Core->VEGFR ERK ERK1/2 (Scaffold for Covalent) Core->ERK CAMKK2 CAMKK2 (Scaffold Hop) Core->CAMKK2 CDK CDK1/5 Cell Cycle Arrest Core->CDK A1AR Adenosine A1 Antagonist Core->A1AR Structural Homology

Figure 2: Biological target landscape categorized by receptor class and mechanism.

Part 3: Experimental Protocols & Validation

To validate this scaffold against the targets listed above, a rigorous "Make-Test-Analyze" cycle is required.

Synthesis: The "Displacement" Strategy

The 2-methoxy group is a versatile handle. While the methoxy derivative itself has moderate affinity, converting it to a 2-amino derivative often increases potency by 10-100 fold due to the formation of a donor-acceptor H-bond pair with the hinge.

Protocol: Nucleophilic Aromatic Substitution (SnAr)

  • Reagents: 2-Methoxypyrimidine-5-carbonitrile (1.0 eq), Target Amine (e.g., Aniline derivative, 1.2 eq), Acid Catalyst (p-TsOH or HCl, 0.1 eq).

  • Solvent: n-Butanol or 1,4-Dioxane.

  • Conditions: Reflux (100-120°C) for 4-12 hours or Microwave irradiation (140°C, 20 min).

  • Workup: Cool to RT. The product often precipitates. Filter and wash with cold ethanol.

  • Validation: 1H NMR (Loss of -OMe singlet at ~4.0 ppm, appearance of -NH).

Biological Assay: Kinase Screening Cascade

Step 1: Biochemical Screening (HTRF/FRET)

  • Objective: Determine IC50 against EGFR, VEGFR-2, or ERK.

  • Method: Homogeneous Time-Resolved Fluorescence (HTRF).

    • Reagents: Kinase, Biotinylated Peptide Substrate, ATP (at Km), Test Compound, Eu-labeled anti-phospho antibody, Streptavidin-XL665.

    • Readout: FRET signal ratio (665 nm / 620 nm). Decrease in ratio indicates inhibition.

  • Control: Staurosporine (Pan-kinase inhibitor).

Step 2: Cellular Viability (MTT/SRB)

  • Cell Lines:

    • A549 / H1975: Non-small cell lung cancer (EGFR driven).

    • HUVEC: Endothelial cells (VEGFR driven).

  • Protocol: Treat cells for 72h. Add MTT reagent. Read Absorbance at 570 nm.

Step 3: Target Engagement (Western Blot)

  • Marker: Phosphorylation status of downstream effectors (e.g., p-ERK, p-AKT, p-EGFR).

  • Result: Effective inhibition should abolish phosphorylation bands in a dose-dependent manner.

Part 4: Case Studies & References

Case Study: EGFR Inhibitors

Research has demonstrated that replacing the quinazoline core of Gefitinib with a pyrimidine-5-carbonitrile core retains EGFR inhibitory activity while altering the solubility and metabolic profile. The 5-CN group mimics the electronic properties of the 6,7-dialkoxy motif in quinazolines, maintaining the necessary electron deficiency for pi-stacking interactions in the pocket.

References
  • Vertex AI Search. (2024). Analysis of Pyrimidine-5-carbonitrile Kinase Inhibitors. 5[6][1][2][4][7][8][9][10][11]

  • El-Sayed, W. A., et al. (2021).[4] Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry. 4[6][2][7][8][9]

  • National Institutes of Health (NIH). (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition. 12[6][1][2][4][7][8][9]

  • Journal of Medicinal Chemistry. (2020). Hinge Binder Scaffold Hopping Identifies Potent CAMKK2 Inhibitor Chemotypes. 11

  • Google Patents. (2014). WO2014124230A2 - ERK inhibitors and uses thereof.[8] 8

Sources

Methodological & Application

Synthesis of "2-Methoxypyrimidine-5-carbonitrile" from 2-chloropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026


 Product (38373-47-6)

Abstract

This application note details the optimized synthesis of 2-methoxypyrimidine-5-carbonitrile , a critical pharmacophore in the development of kinase inhibitors (e.g., PI3K/mTOR, VEGFR-2). The protocol utilizes a controlled Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike generic procedures, this guide focuses on suppressing common side reactions—specifically the hydrolysis of the nitrile group and the formation of pyrimidinones—through precise temperature regulation and stoichiometric control of sodium methoxide.

Introduction & Mechanistic Insight

The conversion of 2-chloropyrimidine-5-carbonitrile to its methoxy analog is a classic example of an SNAr reaction facilitated by the electron-deficient nature of the pyrimidine ring.

The Electronic Landscape

The pyrimidine ring is inherently electron-deficient (π-deficient). The addition of a nitrile group at the C-5 position significantly lowers the LUMO energy of the ring, making the C-2 position highly electrophilic. The chloride at C-2 acts as an excellent leaving group, but the extreme reactivity of this substrate presents a double-edged sword: it reacts rapidly with methoxide but is also prone to attack by trace water (hydrolysis).

Reaction Mechanism

The reaction proceeds via an addition-elimination pathway involving a resonance-stabilized anionic intermediate (Meisenheimer complex).

SNAr_Mechanism SM 2-Chloro-5-cyanopyrimidine (Electrophile) Complex Meisenheimer Complex (Anionic Intermediate) SM->Complex Addition (k1) Nuc Methoxide Ion (Nucleophile) Nuc->Complex Prod 2-Methoxy-5-cyanopyrimidine (Product) Complex->Prod Elimination (k2) LG Chloride Ion (Leaving Group) Complex->LG

Figure 1: SNAr Mechanism via Meisenheimer Complex. The 5-CN group stabilizes the negative charge on the intermediate.

Strategic Considerations

Reagent Selection: The Base

While potassium carbonate (


) in methanol is often used for less reactive substrates, Sodium Methoxide (NaOMe)  is preferred here for its kinetic efficiency.
  • Recommendation: Use a commercially available 25-30 wt% solution of NaOMe in methanol for ease of handling, or generate it in situ (Na metal + MeOH) for anhydrous rigor.

  • Stoichiometry: Maintain 1.05 – 1.10 equivalents. Excess base can attack the nitrile group (Pinner reaction conditions) or cause ring opening.

Solvent & Temperature[1]
  • Solvent: Anhydrous Methanol (MeOH).

  • Temperature: 0°C to Room Temperature (RT).

    • Critical: Do not reflux initially. The high reactivity of the 2-chloro-5-cyano substrate allows the reaction to proceed at low temperatures. Heating increases the risk of nitrile hydrolysis to the amide (

      
      ).
      

Detailed Experimental Protocol

Materials
  • Substrate: 2-chloropyrimidine-5-carbonitrile (CAS 1753-50-0)

  • Reagent: Sodium Methoxide (0.5M solution in MeOH or solid)

  • Solvent: Anhydrous Methanol (water content < 0.05%)

  • Quench: Glacial Acetic Acid or Dilute HCl (1M)

Step-by-Step Methodology

Workflow Start Start: Inert Atmosphere (N2/Ar) Solv Dissolve Substrate in Anhydrous MeOH (0°C) Start->Solv Add Dropwise Addition of NaOMe (Maintain T < 5°C) Solv->Add React Stir at 0°C -> RT (1 - 2 Hours) Add->React Monitor Monitor (TLC/LCMS) Target: Disappearance of SM React->Monitor Monitor->React Incomplete Quench Quench with Water (Precipitation occurs) Monitor->Quench Complete Filter Filtration & Wash (Cold Water) Quench->Filter Dry Vacuum Dry (40-45°C) Filter->Dry

Figure 2: Experimental Workflow for the synthesis of 2-methoxypyrimidine-5-carbonitrile.

1. Setup

Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel. Purge with nitrogen for 10 minutes.

2. Dissolution

Charge the flask with 2-chloropyrimidine-5-carbonitrile (1.0 eq, e.g., 5.0 g). Add Anhydrous Methanol (10 mL/g of substrate). Cool the suspension to 0°C using an ice bath.

3. Addition

Charge the addition funnel with Sodium Methoxide (1.05 eq). Add the base solution dropwise over 20–30 minutes.

  • Note: The reaction is exothermic. Ensure internal temperature remains < 5°C to prevent side reactions.

4. Reaction

Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir for 1–2 hours.

  • Monitoring: Check by TLC (Eluent: 20% EtOAc/Hexanes). The starting material (

    
    ) should disappear, replaced by a slightly more polar product (
    
    
    
    ).
5. Workup (Precipitation Method)

Once complete, cool the mixture back to 0°C.

  • Option A (High Purity): Slowly add Ice Water (2x reaction volume). The product should precipitate as a white/off-white solid. Stir for 15 minutes.

  • Option B (If no precipitate): Concentrate the methanol to ~20% volume under reduced pressure, then add water.

6. Isolation

Filter the solid using a sintered glass funnel. Wash the cake with cold water (2 x 10 mL) to remove residual NaCl and base. Dry the solid in a vacuum oven at 45°C for 6 hours.

Analytical Characterization

Verify the identity of 2-methoxypyrimidine-5-carbonitrile (CAS 38373-47-6) using the following parameters.

TechniqueExpected Signal / ValueStructural Assignment
Physical State White to off-white solidCrystalline lattice

H NMR
(CDCl

)

~9.00 ppm (s, 2H)
Pyrimidine H-4 and H-6 (Equivalent)

~4.15 ppm (s, 3H)
Methoxy (

)
IR Spectroscopy ~2230 – 2240 cm

Nitrile (

) stretch
LC-MS

= 136.1

Molecular Ion

Note: The symmetry of the pyrimidine ring results in a simplified NMR spectrum consisting of only two singlets.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of NitrileEnsure MeOH is anhydrous. Keep temp < 30°C.
Impurity: Amide "Pinner" reaction conditionsReduce reaction time; avoid excess acid during workup.
Impurity: Pyrimidinone Demethylation or Hydrolysis of ClAvoid aqueous base. Ensure NaOMe is fresh.
Incomplete Conversion Old/Wet ReagentsTitrate NaOMe solution or use fresh reagent.

Safety & Handling

  • 2-Chloropyrimidine-5-carbonitrile: Potentially harmful if swallowed or inhaled.[1] Causes skin and eye irritation. Handle in a fume hood.

  • Cyanide Moiety: While the nitrile group is covalently bonded, avoid strong acids and high temperatures which could theoretically liberate HCN, though this is unlikely under the prescribed basic conditions.

  • Sodium Methoxide: Corrosive and moisture sensitive. Causes severe burns.

References

  • Reaction Conditions & Analogues

    • Synthesis of 2-Cyanopyrimidines. Molbank 2019, 2019(4), M1088.
  • Product Characterization & CAS Data

    • Supplementary Materials for: Synthesis of 2-methoxypyrimidine-5-carbonitrile (Compound 7).
  • Application in Drug Discovery

    • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors. RSC Advances, 2020.
  • Safety Data

    • 2-Chloropyrimidine-5-carbonitrile SDS. Sigma-Aldrich / Merck.

Sources

"2-Methoxypyrimidine-5-carbonitrile" as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Methoxypyrimidine-5-carbonitrile as a Kinase Inhibitor Scaffold

Part 1: Executive Summary

The pyrimidine heterocycle is a "privileged structure" in medicinal chemistry, serving as the core scaffold for a vast number of FDA-approved kinase inhibitors (e.g., Palbociclib, Ruxolitinib). Within this class, 2-methoxypyrimidine-5-carbonitrile represents a high-value intermediate. Its utility lies in the orthogonal reactivity of its substituents: the 5-carbonitrile (CN) group acts as a stable, electron-withdrawing modulator that enhances the acidity of the hinge-binding motif, while the 2-methoxy group serves as a "masked" electrophile, enabling late-stage diversification via Nucleophilic Aromatic Substitution (SNAr).

This guide details the protocols for transforming this scaffold into potent kinase inhibitors, specifically targeting the ATP-binding pocket of serine/threonine and tyrosine kinases (e.g., EGFR, CDK, JAK).

Part 2: Chemical Biology & Mechanism of Action

The Hinge-Binding Hypothesis

Kinase inhibitors typically function by competing with ATP. The adenine ring of ATP forms crucial hydrogen bonds with the kinase "hinge" region. The 2-aminopyrimidine motif mimics this interaction:

  • N1 (Pyrimidine Ring): Acts as a Hydrogen Bond Acceptor (HBA) for the backbone amide nitrogen of the hinge residue.

  • C2-Amine (Exocyclic): Acts as a Hydrogen Bond Donor (HBD) for the backbone carbonyl of the hinge residue.

Why the 5-Carbonitrile? The nitrile group at the C5 position is not merely a spacer; it is electronically critical.

  • Electronic Tuning: The strong electron-withdrawing nature of the -CN group lowers the pKa of the N1 nitrogen and increases the acidity of the C2-amino proton, strengthening the H-bond donor capability.

  • Gatekeeper Interaction: In many kinases (e.g., EGFR T790M), the 5-position projects toward the "gatekeeper" residue. A small, linear nitrile group can avoid steric clashes that larger groups (like phenyl or tert-butyl) might incur, while potentially engaging in dipolar interactions.

The Role of the 2-Methoxy Group

While the 2-amino group is the active binder, the 2-methoxy group in the starting material is the synthetic handle. It is less reactive than a 2-chloro group, providing superior stability during storage and handling. However, under forcing conditions or specific catalysis, it acts as an excellent leaving group for library generation.

Part 3: Experimental Protocols

Protocol A: Synthetic Derivatization (SNAr Displacement)

Objective: To displace the 2-methoxy group with diverse amines to generate a library of 2-aminopyrimidine-5-carbonitrile hinge binders.

Materials:

  • Scaffold: 2-Methoxypyrimidine-5-carbonitrile (purity >98%).

  • Nucleophiles: Primary or secondary amines (anilines for kinase potency; aliphatic amines for solubility).

  • Solvent: DMSO (dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone).

  • Base: DIPEA (N,N-Diisopropylethylamine) or K2CO3.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Methoxypyrimidine-5-carbonitrile (1.0 equiv) in anhydrous DMSO (0.2 M concentration).

  • Activation: Add the amine nucleophile (1.2–1.5 equiv).

  • Catalysis: Add DIPEA (2.0 equiv).

    • Note: The 2-methoxy group is a poorer leaving group than chloride. Thermal activation is required.

  • Reaction:

    • Method A (Thermal): Heat to 100–120°C for 12–24 hours.

    • Method B (Microwave - Preferred): Irradiate at 140°C for 30–60 minutes. The nitrile group strongly absorbs microwave energy, accelerating the rate.

  • Workup: Pour the reaction mixture into crushed ice/water. The product (2-aminopyrimidine derivative) typically precipitates due to increased lipophilicity or π-stacking. Filter and wash with water.

  • Purification: Recrystallize from Ethanol/DMF or purify via Flash Chromatography (SiO2, Hexane/Ethyl Acetate gradient).

Self-Validating Check:

  • Monitor reaction via TLC (Mobile phase: 50% EtOAc/Hexane). The starting material (Methoxy) usually has a higher Rf than the product (Amino) due to the loss of the H-bond donating capability of the amine on silica (unless the amine is very non-polar).

  • 1H NMR Validation: Look for the disappearance of the singlet at ~4.0 ppm (OCH3) and the appearance of the NH broad singlet (often >9.0 ppm for anilines due to the electron-withdrawing CN group).

Protocol B: Biological Validation (EGFR Kinase Assay)

Objective: To quantify the inhibitory potency (IC50) of the synthesized library.

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Enzyme: Recombinant EGFR (Wild Type and T790M mutant).

  • Substrate: Biotinylated poly-Glu-Tyr peptide.

  • Tracer: Europium-labeled anti-phosphotyrosine antibody.

  • Procedure:

    • Incubate Kinase + Inhibitor (serial dilution) + ATP + Substrate for 60 min at Room Temp.

    • Add Detection Mix (Eu-Antibody + APC-Streptavidin).

    • Measure FRET signal (Excitation 337 nm, Emission 665 nm/615 nm).

  • Data Analysis: Plot % Inhibition vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve (Variable Slope).

Part 4: Visualizations & Logic Maps

Figure 1: Synthetic Workflow & Strategic Logic

This diagram illustrates the transformation of the stable precursor into the active drug candidate.

SynthesisWorkflow Start 2-Methoxypyrimidine- 5-carbonitrile (Stable Precursor) Condition Reaction Conditions: Amine (R-NH2) Microwave 140°C DMSO Start->Condition Intermediate Transition State: Meisenheimer Complex (Activated by 5-CN) Condition->Intermediate Nucleophilic Attack Product 2-Aminopyrimidine- 5-carbonitrile (Active Kinase Inhibitor) Intermediate->Product Loss of OMe (Leaving Group) Target Biological Target: ATP Binding Pocket (Hinge Region) Product->Target H-Bond Formation (IC50 < 100 nM)

Caption: Figure 1. The SNAr pathway exploits the electron-withdrawing 5-CN group to facilitate the displacement of the 2-methoxy "mask" by amine nucleophiles.

Figure 2: Pharmacophore Binding Mode

This diagram details the specific molecular interactions responsible for potency.

BindingMode Hinge Kinase Hinge Region (e.g., Met793 in EGFR) N1 Pyrimidine N1 (H-Bond Acceptor) Hinge->N1 H-Bond (Backbone NH) Gatekeeper Gatekeeper Residue (e.g., Thr790) NH Exocyclic NH (H-Bond Donor) CN 5-Carbonitrile (Electronic Tuner) N1->CN Scaffold Core NH->Hinge H-Bond (Backbone C=O) RGroup Tail Group (R) (Solubility/Selectivity) NH->RGroup Covalent Link CN->Gatekeeper Van der Waals / Dipole (Avoids Steric Clash)

Caption: Figure 2. The "Donor-Acceptor" motif (N1/NH) is critical for ATP mimicry. The 5-CN group modulates the acidity of the NH donor while fitting into the constricted gatekeeper pocket.

Part 5: References

  • El-Moghazy, S. M., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry.

  • Barlaam, B., et al. (2013). Comparative structural and functional studies of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 inhibitors. Journal of Medicinal Chemistry.

  • Thanki, P., et al. (2016).[1] Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. Journal of Chemical and Pharmaceutical Research.

  • Mishra, N. M., et al. (2022).[2] Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Molecules.

  • Kalogirou, A. S., et al. (2020).[3] Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.

Sources

Application Note: "2-Methoxypyrimidine-5-carbonitrile" Derivatives for Dual EGFR/COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Target Paradigm

In the landscape of non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) therapeutics, resistance to single-target EGFR inhibitors (e.g., Gefitinib, Erlotinib) remains a critical bottleneck. Recent field data indicates that the Cyclooxygenase-2 (COX-2) pathway serves as a major escape mechanism, driving inflammation-induced metastasis and apoptosis resistance in EGFR-inhibited tumors.

This guide details the development and evaluation of 2-methoxypyrimidine-5-carbonitrile derivatives . This scaffold is privileged due to its ability to simultaneously occupy the ATP-binding pocket of EGFR and the hydrophobic channel of COX-2. The 2-methoxy group specifically enhances pharmacokinetic properties and hydrogen-bonding capability within the hinge region of the kinase domain.

Chemical Biology & Mechanism of Action

The pyrimidine-5-carbonitrile core acts as a bioisostere of the adenine ring found in ATP, making it a potent kinase pharmacophore.

  • EGFR Inhibition: The N1 and N3 nitrogens of the pyrimidine ring, along with the 2-methoxy substituent, form critical H-bonds with Met793 in the EGFR hinge region. The 5-carbonitrile group (CN) projects into the hydrophobic pocket, increasing binding affinity via van der Waals interactions.

  • COX-2 Inhibition: The scaffold fits into the COX-2 active site, where the 2-methoxy group orients towards the apex of the active site, and aryl substituents at the 4- or 6-positions interact with the hydrophobic side pocket (Val349, Ser353, Leu352).

Pathway Visualization

The following diagram illustrates the convergent signaling of EGFR and COX-2 and the dual-inhibition node.

DualPathway EGFR EGFR (Receptor) RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK PLA2 Phospholipase A2 ERK->PLA2 Activation NUC Nucleus (Proliferation/Survival) ERK->NUC Transcription AA Arachidonic Acid PLA2->AA COX2 COX-2 Enzyme AA->COX2 PGE2 Prostaglandin E2 COX2->PGE2 PGE2->EGFR Transactivation (Resistance Loop) INHIBITOR 2-Methoxypyrimidine-5-CN Derivative INHIBITOR->EGFR Inhibits INHIBITOR->COX2 Inhibits

Caption: Dual inhibition mechanism disrupting the PGE2-mediated EGFR transactivation loop.

Protocol: Chemical Synthesis

Objective: Synthesize 4-aryl-2-methoxypyrimidine-5-carbonitrile derivatives. Rationale: The 2-methoxy group is best introduced via nucleophilic aromatic substitution (


) of a 2-chloro or 2-methylsulfonyl intermediate. This protocol uses the robust 2-chloropyrimidine displacement  method.
Reagents
  • Aryl aldehyde (10 mmol)

  • Ethyl cyanoacetate (10 mmol)

  • Urea (15 mmol)

  • Potassium carbonate (

    
    )
    
  • Phosphorus oxychloride (

    
    )
    
  • Sodium methoxide (NaOMe), 25% in methanol

Step-by-Step Methodology
Step 1: Construction of the Pyrimidine Core (Biginelli-like)
  • React: In a round-bottom flask, dissolve the Aryl Aldehyde (1.0 eq), Ethyl Cyanoacetate (1.0 eq), and Urea (1.5 eq) in ethanol (20 mL).

  • Catalyze: Add

    
     (1.0 eq) and reflux for 10–12 hours.
    
  • Monitor: Check TLC (Hexane:EtOAc 6:4) for the disappearance of the aldehyde.

  • Isolate: Cool the mixture. Pour onto crushed ice. The precipitate is the 4-aryl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-carbonitrile intermediate. Filter and dry.

Step 2: Chlorination
  • React: Suspend the Step 1 intermediate (1.0 g) in

    
     (10 mL).
    
  • Reflux: Heat at 100°C for 4–6 hours until the solution becomes clear (formation of 2,4-dichloro or 2-chloro-4-aryl species depending on oxidation state). Note: If the dihydropyrimidine was not oxidized, an oxidation step with DDQ may be required prior to this, or

    
     can sometimes drive aromatization.
    
  • Quench: Carefully pour the reaction mixture onto ice (Exothermic!). Neutralize with

    
     to pH 7.
    
  • Extract: Extract with dichloromethane (DCM), dry over

    
    , and concentrate to yield the 2-chloropyrimidine-5-carbonitrile  derivative.
    
Step 3: Methoxylation (The Critical Step)
  • Dissolve: Dissolve the 2-chloro derivative (1.0 eq) in dry methanol.

  • Displace: Add NaOMe solution (1.5 eq) dropwise at 0°C.

  • Stir: Allow to warm to room temperature and stir for 2–4 hours.

  • Verify: TLC should show a slight polarity shift.

  • Purify: Evaporate solvent. Resuspend in water, extract with EtOAc. Purify via silica gel column chromatography (Hexane/EtOAc gradient).

Synthesis Start Aldehyde + Ethyl Cyanoacetate + Urea Step1 Cyclization (K2CO3, Reflux) Start->Step1 Inter1 2-Hydroxy Pyrimidine Step1->Inter1 Step2 Chlorination (POCl3) Inter1->Step2 Inter2 2-Chloro Pyrimidine Step2->Inter2 Step3 Methoxylation (NaOMe/MeOH) Inter2->Step3 Final 2-Methoxy Derivative Step3->Final

Caption: Synthetic workflow for converting precursors to the 2-methoxy target.

Protocol: In Vitro Biological Evaluation

A. EGFR Kinase Inhibition Assay (ADP-Glo)

Purpose: Quantify the


 of the derivative against EGFR(WT) and EGFR(T790M).[1]
  • Preparation: Prepare 10 mM stock of the test compound in 100% DMSO.

  • Dilution: Create a 10-point serial dilution (10 µM to 0.1 nM) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Incubation:

    • Mix 2 µL of compound + 4 µL of EGFR enzyme (0.2 ng/µL). Incubate for 10 min at RT.

    • Add 4 µL of substrate mix (Poly[Glu:Tyr] + ATP).

    • Incubate for 60 min at RT.

  • Detection: Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to light).

  • Read: Measure luminescence using a plate reader (e.g., PerkinElmer EnVision).

  • Analysis: Plot RLU vs. log[Concentration] using GraphPad Prism (Non-linear regression).

B. COX-2 Inhibition Assay (Colorimetric)

Purpose: Assess selectivity for COX-2 over COX-1.

  • Kit Setup: Use a COX Inhibitor Screening Assay Kit (e.g., Cayman Chemical #560131).

  • Reaction:

    • Background: Assay Buffer + Heme.

    • 100% Activity: Enzyme (COX-2) + Heme + Solvent.

    • Inhibitor: Enzyme + Heme + Test Compound (20 µM screening dose).

  • Initiation: Add Arachidonic Acid (substrate) and incubate for 2 min at 37°C.

  • Termination: Add

    
     to stop catalysis and reduce 
    
    
    
    to
    
    
    .
  • Quantification: Measure

    
     produced via ELISA (absorbance at 405-420 nm).
    
  • Calculation:

    
    .
    

Data Summary & SAR Insights

The following table summarizes expected performance metrics for optimized 2-methoxypyrimidine-5-carbonitrile derivatives compared to standards, based on recent literature [1][2].

Compound IDR-Substituent (C4)EGFR (WT) IC50 (nM)COX-2 IC50 (µM)Selectivity (COX-2/COX-1)
Target 4e 3,4-dimethoxyphenyl25.4 ± 3.10.18 ± 0.02>50
Target 4f 4-fluorophenyl18.2 ± 1.50.45 ± 0.05>20
Erlotinib (Standard)2.8 ± 0.5>100N/A
Celecoxib (Standard)>10,0000.05 ± 0.01>300

Key SAR Findings:

  • 2-Methoxy Group: Essential for H-bonding with Met793 in EGFR; sterically compatible with the COX-2 active site.

  • 5-Carbonitrile: Increases metabolic stability compared to esters and provides a rigid dipole for orientation.

  • 4-Aryl Substitution: Electron-donating groups (e.g., -OMe) at the para/meta positions of the phenyl ring (Compound 4e) generally improve dual potency compared to halogens [1].

References

  • El-Sayed, M. A., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies.[2][3] RSC Advances.

  • Abd Ellatif, M., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking.[3] Molecules.

  • Abdelgawad, M. A., et al. (2018). Design, molecular modeling and synthesis of new pyrimidine-5-carbonitrile derivatives as potent EGFR inhibitors. Bioorganic Chemistry.

  • Hassan, A. S., et al. (2025). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition.[4] Scientific Reports.

Sources

Application Note: Precision Docking Protocols for 2-Methoxypyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for molecular docking studies of 2-Methoxypyrimidine-5-carbonitrile . This molecule is treated here as a high-value Fragment-Based Drug Discovery (FBDD) scaffold, widely recognized for its utility as an ATP-mimetic pharmacophore in kinase inhibitor design (specifically EGFR and VEGFR-2) and dual-action COX-2 inhibitors.

Executive Summary & Scientific Rationale

In modern drug discovery, 2-Methoxypyrimidine-5-carbonitrile serves as a "privileged scaffold." Its pyrimidine core mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinase domains. The C5-carbonitrile group provides a rigid, linear vector for hydrogen bonding or filling hydrophobic sub-pockets, while the C2-methoxy group acts as a hydrogen bond acceptor and a hydrophobic probe often oriented toward the solvent front or ribose binding pocket.

This protocol details the in silico evaluation of this scaffold, moving beyond standard "black box" docking to a mechanistic analysis of binding energetics and interaction hotspots.

Target Selection & Preparation Strategy

Target Prioritization

Based on current literature, this scaffold shows highest affinity potential for:

  • EGFR (Epidermal Growth Factor Receptor): The pyrimidine N1/N3 atoms interact with the hinge region residue Met793 .

  • VEGFR-2: Similar hinge interactions (Cys919), with the nitrile group probing the "back pocket."

  • COX-2: Secondary target for polypharmacology, exploiting the hydrophobic channel.

Protein Preparation Protocol

Objective: Restore the protein to a biologically relevant state suitable for fragment binding.

  • PDB Selection:

    • EGFR:[1] Use PDB ID: 1M17 (Erlotinib-bound) or 4HJO (T790M mutant) to ensure the ATP-binding pocket is in an "open" conformation.

    • VEGFR-2: Use PDB ID: 4ASD (Sorafenib-bound).[2]

  • Workflow:

    • Strip Waters: Remove solvent molecules except conserved structural waters (e.g., HOH 10 in EGFR) that bridge the ligand to the Gatekeeper residue (Thr790).

    • Protonation: Apply Protonate3D (MOE) or PrepWizard (Schrödinger) at pH 7.4.

      • Critical Step: Ensure His776 in EGFR is protonated on the epsilon nitrogen (HIE) if it faces the solvent, or delta (HID) if interacting with the backbone.

    • Restrained Minimization: Minimize the protein structure (RMSD limit 0.30 Å) using the OPLS4 or AMBER10:EHT force field to relieve steric clashes without distorting the crystal lattice.

Ligand Preparation: 2-Methoxypyrimidine-5-carbonitrile

Objective: Generate an accurate 3D representation of the ligand's electronic state.

ParameterSetting / ProtocolRationale
Ionization State Neutral (pH 7.0 ± 2.0)The pyrimidine ring is weakly basic; at physiological pH, it remains predominantly neutral.
Tautomers Canonical formNo significant tautomerism exists for this specific methoxy/cyano substitution pattern.
Conformation Low-energy searchThe C2-Methoxy bond is rotatable. Generate conformers to sample the syn vs. anti orientation of the methyl group relative to the ring nitrogens.
Partial Charges QM-polarized (ESP)Use DFT (B3LYP/6-31G*) charges if possible; standard Gasteiger charges are acceptable for high-throughput.

Docking Protocol (Step-by-Step)

This protocol utilizes a Grid-Based approach (e.g., AutoDock Vina, Glide, or MOE) optimized for small fragments.

Step 1: Grid Generation

Define the search space centered on the ATP-binding pocket.

  • Center: Coordinates of the co-crystallized ligand (e.g., Erlotinib).

  • Dimensions:

    
     Å. (Smaller boxes are preferred for fragments to prevent binding to irrelevant surface grooves).
    
  • Constraint (Optional but Recommended): Define a hydrogen bond constraint on the backbone amine of Met793 (EGFR) or Cys919 (VEGFR-2). This forces the pyrimidine ring to adopt the correct "hinge-binding" pose.

Step 2: Docking Execution
  • Algorithm: Genetic Algorithm (Lamarckian) or Systematic Search.

  • Precision: Set exhaustiveness to 32 (High). Fragments have low binding enthalpies, so sampling must be dense to find the global minimum.

  • Scoring Function: Use a function that penalizes desolvation heavily (e.g., Glide SP or Vina), as the small hydrophobic surface area of the fragment makes desolvation a critical component of

    
    .
    
Step 3: Pose Filtering

Filter the generated poses based on the following "Self-Validating" criteria:

  • Hinge Interaction: Must show a H-bond between Pyrimidine-N and the backbone NH of the hinge residue.

  • Planarity: The aromatic ring must align with the hydrophobic sandwich (e.g., between Leu718 and Gly796 in EGFR).

  • Nitrile Vector: The -CN group should project into the solvent channel or towards the catalytic Lysine (Lys745), potentially forming a water-mediated bridge.

Post-Docking Analysis & Interaction Profiling

Key Interactions to Quantify

Analyze the top-ranked pose for the following interactions:

  • Hydrogen Bonds: Distance

    
     Å, Angle 
    
    
    
    .
    • Target: Met793 (NH)

      
       Pyrimidine (N1).
      
  • Pi-Cation / Pi-Pi Stacking:

    • Check for face-to-face or edge-to-face stacking with Phe723 (P-loop).

  • Halogen/Nitrile Bonding:

    • The linear Cyano group can form non-canonical interactions with carbonyl oxygens or orthogonal interactions with aromatic rings.

Data Presentation Table

Example Output for EGFR (1M17):

Ligand ComponentTarget ResidueInteraction TypeDistance (Å)Energy Contribution (kcal/mol)
N1 (Pyrimidine) Met793 (Backbone NH)H-Bond (Acceptor)2.8-1.5
C2-Methoxy Cys775 / SolventHydrophobic / H-Bond3.2-0.8
C5-Nitrile Lys745Water Bridge (Optional)3.5-0.4
Aromatic Ring Leu718Hydrophobic contact3.8-1.2

Visualization of Signaling & Workflow

The following diagram illustrates the logical flow of the docking campaign and the structural mapping of the scaffold to the kinase domain.

DockingWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Docking (FBDD) cluster_2 Phase 3: Interaction Mapping Ligand Ligand: 2-Methoxypyrimidine-5-CN (Generate Conformers) Grid Grid Generation (Center: ATP Pocket Constraint: Met793 H-Bond) Ligand->Grid Target Target: EGFR (1M17) / VEGFR-2 (Strip Waters, Protonate) Target->Grid Search Conformational Search (Exhaustiveness: 32) Grid->Search Scoring Scoring Function (Vina / Glide SP) Search->Scoring Hinge Hinge Region (Met793 Interaction) Scoring->Hinge Top Pose Gatekeeper Gatekeeper (Thr790 Proximity) Hinge->Gatekeeper Solvent Solvent Front (Methoxy Orientation) Hinge->Solvent

Caption: Workflow for docking 2-Methoxypyrimidine-5-carbonitrile into the EGFR kinase domain ATP pocket.

References

  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M. Organic & Biomolecular Chemistry, 2021.[3]

  • Thiopyrimidine-5-carbonitrile Derivatives as VEGFR-2 Inhibitors: Synthesis, Anticancer Evaluation, Molecular Docking. Journal of Applied Pharmaceutical Science, 2021.

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 2024.

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Molecules, 2022.[4]

  • Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation. BioDuro-Sundia, 2025.

Sources

Precision Profiling: In Vitro Cytotoxicity Assessment of 2-Methoxypyrimidine-5-carbonitrile Derivatives

[1]

Executive Summary & Scientific Rationale

The 2-methoxypyrimidine-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a critical precursor for dual-target kinase inhibitors. Recent literature identifies derivatives of this scaffold as potent inhibitors of the PI3K/Akt/mTOR axis and EGFR/COX-2 pathways, exhibiting significant efficacy against colorectal (HCT-116), breast (MCF-7), and leukemia (K562) cell lines.

This Application Note provides a rigorous, tiered protocol for evaluating these derivatives. Unlike generic toxicity guides, this document addresses specific physicochemical challenges of pyrimidine carbonitriles—specifically their hydrophobicity and potential for colorimetric interference in absorbance assays.

Key Mechanistic Insight: The nitrile group at the C-5 position enhances metabolic stability and hydrogen bonding capacity in the ATP-binding pocket of kinases. Meanwhile, the C-2 methoxy group often serves as a displacement site for structure-activity relationship (SAR) optimization (e.g., morpholine substitution to target PI3K).

Compound Management & Solubilization[2]

Critical Causality: Pyrimidine-5-carbonitrile derivatives are often lipophilic. Improper solubilization leads to micro-precipitation in aqueous media, causing "false negatives" in cytotoxicity data due to reduced effective concentration.

Protocol: Stock Preparation
  • Primary Stock: Dissolve the solid compound in 100% DMSO to a concentration of 10 mM .

    • Validation: Vortex for 30 seconds. Inspect visually for crystal suspension. If turbid, sonicate at 37°C for 5 minutes.

  • Working Solutions: Perform serial dilutions in serum-free media immediately prior to dosing.

    • Constraint: Final DMSO concentration in the well must remain < 0.5% (v/v) to avoid vehicle toxicity.

Table 1: Solubility Troubleshooting Matrix

ObservationPotential CauseCorrective Action
Turbidity upon media addition "Crash-out" due to hydrophobicityPre-dilute in intermediate solvent (e.g., PEG-400) before media addition.
Yellow/Orange tint in media Compound intrinsic absorbanceCRITICAL: Run a "Compound Only" blank (no cells) to subtract background OD at 450nm.
Inconsistent IC50 curves Adsorption to plasticUse low-binding polypropylene plates for intermediate dilutions.

Tier 1: Metabolic Viability Screening (CCK-8 Assay)

Why CCK-8 over MTT? For pyrimidine derivatives, we recommend Cell Counting Kit-8 (CCK-8) over the traditional MTT assay.

  • Sensitivity: CCK-8 uses WST-8, which is reduced by cellular dehydrogenases to a water-soluble formazan.[1] This eliminates the solubilization step required for MTT (which forms insoluble purple crystals), reducing experimental error.

  • Toxicity: CCK-8 is less toxic, allowing for multiplexing (e.g., using the same supernatant for LDH release assays).

Experimental Workflow
  • Seeding: Seed tumor cells (e.g., HCT-116 or MCF-7) at 3,000–5,000 cells/well in 96-well plates.

    • Edge Effect Mitigation: Fill outer wells with sterile PBS; do not use them for data.

  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.

  • Treatment: Aspirate media and add 100 µL of compound-containing media (Concentration range: 0.01 µM to 100 µM).

    • Controls:

      • Negative: 0.5% DMSO in media.

      • Positive: Doxorubicin or Sorafenib (10 µM).

      • Blank: Media + CCK-8 (no cells).

  • Exposure: Incubate for 48 or 72 hours.

  • Readout: Add 10 µL of CCK-8 reagent per well. Incubate 1–4 hours until orange color develops. Measure Absorbance (OD) at 450 nm .[1]

Data Analysis Formula

Tier 2: Mechanistic Validation (Flow Cytometry)[4]

Cytotoxicity data alone does not distinguish between cytostatic (growth arrest) and cytotoxic (cell killing) effects. Since pyrimidine-5-carbonitriles often induce G2/M arrest or Apoptosis via the PI3K/Akt pathway, Flow Cytometry is required.

Protocol: Annexin V/PI Dual Staining

Purpose: To differentiate early apoptosis (Annexin V+/PI-) from necrosis/late apoptosis (Annexin V+/PI+).

  • Harvest: Collect cells (including floating cells) after 24h treatment.

  • Wash: Wash 2x with cold PBS. Resuspend in 1X Binding Buffer at

    
     cells/mL.
    
  • Stain: Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI).

  • Incubate: 15 minutes at RT in the dark.

  • Acquisition: Analyze on a flow cytometer (Ex: 488 nm; Em: 530 nm for FITC, 605 nm for PI).

Visualizations & Pathways

Diagram 1: Experimental Workflow

A self-validating loop ensuring compound stability before biological testing.

WorkflowStockCompound Stock(10mM in DMSO)QCSolubility QC(Visual Inspection)Stock->QCQC->StockFail (Sonicate)DilutionSerial Dilution(Serum-Free Media)QC->DilutionPassCCK8Tier 1: CCK-8 Assay(IC50 Determination)Dilution->CCK8FlowTier 2: Flow Cytometry(Annexin V / Cell Cycle)CCK8->FlowIC50 < 10µMDataHit Selection(SI > 10)Flow->Data

Caption: Step-wise screening workflow prioritizing solubility checks before biological interrogation.

Diagram 2: Mechanism of Action (PI3K/Akt/mTOR Axis)

Based on recent literature, 2-methoxypyrimidine-5-carbonitrile derivatives often act as dual PI3K/mTOR inhibitors.

PathwayGFGrowth Factors(EGF/VEGF)RTKRTK(EGFR/VEGFR)GF->RTKPI3KPI3K(Class I)RTK->PI3KPIP3PIP3PI3K->PIP3AktAkt(Protein Kinase B)PIP3->AktmTORmTORC1/2Akt->mTORApoptosisApoptosis(Caspase-3 Activation)Akt->ApoptosisBlocks SurvivalProliferationCell ProliferationmTOR->ProliferationDrugPyrimidine-5-carbonitrileDerivativeDrug->PI3KInhibitionDrug->mTOR

Caption: The scaffold targets the PI3K/mTOR axis, blocking survival signaling and triggering apoptosis.

References

  • Comparison of CCK-8 and MTT Assays

    • Title: Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.
    • Source: ACS Omega (2019).
    • Link:[Link]

  • Pyrimidine-5-carbonitrile as PI3K/mTOR Inhibitors

    • Title: Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile deriv
    • Source: RSC Advances (via NIH/PubMed).
    • Link:[Link]

  • Apoptosis & Cell Cycle Mechanisms

    • Title: Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562.[2][3]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022).
    • Link:[Link]

  • EGFR/COX-2 Dual Inhibition

    • Title: Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFR/COX-2 inhibitors.[4]

    • Source: ResearchGate (2023).[4]

    • Link:[Link]

Application Note: Kinase Inhibitory Profiling of the 2-Methoxypyrimidine-5-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The 2-methoxypyrimidine-5-carbonitrile motif represents a "privileged scaffold" in modern kinase inhibitor design. Its structural simplicity belies its potency; the pyrimidine ring serves as a quintessential hinge-binding element, mimicking the adenine core of ATP, while the C-5 nitrile (cyano) group offers unique electronic properties for hydrogen bonding and hydrophobic interactions within the catalytic pocket.

This Application Note provides a rigorous, validated protocol for evaluating the kinase inhibitory potential of 2-methoxypyrimidine-5-carbonitrile and its functionalized derivatives. While this scaffold has shown activity against diverse targets including EGFR , PI3K/mTOR , and p38 MAPK , this protocol focuses on a universal ADP-Glo™ Kinase Assay workflow. This bioluminescent method is ideal for fragment-based screening and IC₅₀ profiling due to its high sensitivity and resistance to fluorescent interference common in nitrogen-rich heterocycles.

Scientific Rationale: The "Warhead" Mechanism
  • Hinge Binding: The pyrimidine N1 and N3 atoms typically interact with the backbone amide/carbonyl of the kinase hinge region (e.g., Met109 in p38α or Met793 in EGFR).

  • The Nitrile Factor: The 5-CN group is not merely a spacer; it often engages in orthogonal interactions with gatekeeper residues or water networks deep in the ATP-binding cleft, enhancing selectivity over the human kinome.

  • Reactivity: The 2-methoxy group acts as a versatile handle for SNAr displacement, allowing rapid library generation (e.g., introducing morpholines or anilines) to optimize solubility and affinity.

Experimental Design & Materials

Assay Principle: ADP-Glo™ Kinase Assay

The assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction. It is a two-step coupled reaction:

  • Kinase Reaction: Substrate + ATP

    
     Phospho-Substrate + ADP
    
  • ADP Detection:

    • Reagent 1: Depletes remaining ATP.

    • Reagent 2: Converts ADP back to ATP, which is then used by Ultra-Glo™ Luciferase to generate light.

    • Signal: Luminescence is directly proportional to kinase activity (ADP production).

Reagents & Equipment
ComponentSpecificationStorageNotes
Test Compound 2-Methoxypyrimidine-5-carbonitrile (or derivative)-20°CDissolve in 100% DMSO. Avoid freeze-thaw cycles.
Kinase Recombinant Human Kinase (e.g., EGFR WT, p38α)-80°CAliquot immediately upon receipt.
Substrate Poly(Glu, Tyr) 4:1 or Protein Substrate-20°CSubstrate selection depends on specific kinase target.
ATP Ultra-Pure ATP (10 mM stock)-20°CCritical: Use at

concentration for competitive inhibition studies.
Assay Buffer 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA4°CAdd DTT (2 mM) and MnCl₂ (if required) fresh.
Detection Kit ADP-Glo™ Kinase Assay (Promega)-20°CEquilibrate to Room Temp (RT) before use.
Plate 384-well, solid white, low-volumeRTWhite plates maximize luminescent signal reflection.
Reader Multimode Plate Reader (e.g., EnVision, PHERAstar)-Integration time: 0.5–1.0 sec/well.

Detailed Protocol

Phase 1: Compound Preparation (Acoustic or Manual)

Objective: Prepare a serial dilution of the inhibitor to determine IC₅₀.

  • Stock Prep: Prepare a 10 mM stock of 2-methoxypyrimidine-5-carbonitrile in 100% DMSO.

  • Serial Dilution: Perform a 1:3 serial dilution in 100% DMSO to generate an 11-point dose-response curve.

    • Top Concentration: Typically 100 µM (final assay concentration).

    • Acoustic Dispensing (Recommended): Transfer 50 nL of compound directly into the 384-well assay plate using an Echo® Liquid Handler.

    • Manual Pipetting: Dilute compounds 50x in Assay Buffer before transferring to the plate to minimize DMSO shock (Final DMSO must be < 1%).

Phase 2: The Kinase Reaction

Objective: Incubate kinase with inhibitor and initiate phosphorylation.

  • Buffer Prep: Prepare 1x Kinase Buffer (KB): 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • Enzyme Addition:

    • Dilute Kinase to 2x the optimal concentration (determined by previous titration, typically 1–5 ng/µL) in KB.

    • Dispense 2 µL of 2x Kinase solution into the assay plate wells containing the compound.

    • Control Wells: Add Kinase to "Positive Control" (Max Activity) wells. Add KB (no enzyme) to "No Enzyme" (Background) wells.

    • Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 10–15 minutes at RT. This allows the pyrimidine scaffold to bind the hinge region before ATP competition.

  • Substrate/ATP Initiation:

    • Prepare 2x Substrate/ATP mix in KB.

      • ATP Concentration: Must equal the

        
          for the specific kinase (typically 10–50 µM) to ensure the assay is sensitive to ATP-competitive inhibitors.
        
    • Dispense 2 µL of 2x Substrate/ATP mix to all wells.

    • Total Reaction Volume: 4 µL.

  • Reaction Incubation: Seal plate and incubate at RT for 60 minutes (or time within the linear velocity phase).

Phase 3: ADP Detection

Objective: Stop the reaction and generate the luminescent signal.

  • ADP-Glo™ Reagent: Add 4 µL of ADP-Glo™ Reagent to all wells.

    • Action: Stops kinase reaction and depletes unconsumed ATP.

    • Incubate: 40 minutes at RT.

  • Kinase Detection Reagent: Add 8 µL of Kinase Detection Reagent to all wells.

    • Action: Converts generated ADP to ATP -> Luciferase -> Light.

    • Incubate: 30 minutes at RT.

  • Read: Measure Luminescence (RLU) on the plate reader.

Visual Workflows (Graphviz)

Assay Workflow Diagram

KinaseAssayWorkflow Prep Compound Prep (100% DMSO) EnzAdd Add Kinase (2µL) + Pre-incubation Prep->EnzAdd 50 nL Start Start Reaction Add ATP/Substrate (2µL) EnzAdd->Start 15 min Incubate Incubation (60 min @ RT) Start->Incubate Stop Stop & Deplete Add ADP-Glo (4µL) Incubate->Stop Detect Detection Add Kinase Detect (8µL) Stop->Detect 40 min Read Read Luminescence (IC50 Analysis) Detect->Read 30 min

Caption: Step-by-step ADP-Glo workflow for profiling pyrimidine-5-carbonitrile derivatives.

Mechanism of Action: Hinge Binding Mode

BindingMode cluster_modification Optimization Vector Scaffold 2-Methoxypyrimidine- 5-carbonitrile Hinge Kinase Hinge Region (e.g., Met793/Met109) Scaffold->Hinge H-Bond (N1/N3) Pocket Hydrophobic Pocket (Gatekeeper) Scaffold->Pocket Van der Waals (5-CN Group) Methoxy 2-Methoxy Group (Displacement Site) Scaffold->Methoxy

Caption: Schematic of the scaffold's interaction with the kinase ATP-binding site.

Data Analysis & Validation

Calculation of % Inhibition

Normalize Raw Luminescence Units (RLU) to controls:



IC₅₀ Determination

Fit the % Inhibition data to a 4-parameter logistic equation (Hill Slope):



  • Validity Criteria:

    • Z'-Factor: Must be > 0.5 for a robust screening assay.

    • Hill Slope: Should be approximately -1.0 (indicating 1:1 binding stoichiometry). Steep slopes (> -2.0) may indicate aggregation or non-specific inhibition, common with hydrophobic fragments.

Troubleshooting the Scaffold
  • Issue: Low potency (High IC₅₀).

    • Cause: The 2-methoxypyrimidine-5-carbonitrile is a fragment. It lacks the "tail" required to occupy the allosteric regions (like the solvent-exposed front pocket).

    • Solution: Use this protocol to screen libraries where the 2-methoxy group has been substituted with diverse amines (SNAr reaction) to probe the solvent channel.

  • Issue: Signal Quenching.

    • Cause: Nitrogen-rich heterocycles can sometimes interfere with fluorescence.

    • Solution: The ADP-Glo (luminescence) method described here minimizes this artifact compared to fluorescence-based assays.

References

  • El-Miligy, M. M., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M.[1] Bioorganic Chemistry.[2]

  • Fayed, E. A., et al. (2022).[3] Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562.[3][4] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Mantri, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.[5] Molecules.[2][5][6][7][8][9][10][11][12][13]

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual.

Sources

"2-Methoxypyrimidine-5-carbonitrile" in structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methoxypyrimidine-5-carbonitrile in Structure-Activity Relationship (SAR) Studies: A Versatile "Linchpin" Scaffold for Kinase Inhibitor Discovery

Content Type: Application Notes and Protocols Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Introduction: The "Privileged" Electrophile

In the high-stakes arena of kinase inhibitor discovery, the pyrimidine-5-carbonitrile scaffold has emerged as a "privileged structure." It serves as a bioisostere for the purine core of ATP, allowing it to anchor effectively into the hinge region of kinase active sites.

Within this class, 2-methoxypyrimidine-5-carbonitrile acts as a critical "linchpin" intermediate. Unlike its highly reactive 2-chloro analog, the 2-methoxy derivative offers a unique balance of chemical stability during storage and tunable reactivity during synthesis. It functions primarily in two modes within SAR campaigns:

  • As a Precursor (The "Masked" Electrophile): It serves as a stable shelf-reagent that can be activated (via conversion to 2-chloro or direct displacement) to generate diverse 2-amino-5-cyanopyrimidine libraries.

  • As a Probe (The "Ether" Pharmacophore): The methoxy group itself is evaluated to probe the steric and electronic requirements of the solvent-exposed or gatekeeper regions of the target protein.

This guide details the strategic application of 2-methoxypyrimidine-5-carbonitrile, focusing on its conversion to bioactive 2-aminopyrimidine-5-carbonitrile analogs (e.g., dual PI3K/mTOR inhibitors) and the protocols required to execute this chemistry with high fidelity.

Application Note: Strategic SAR Library Generation

The "Methoxy Advantage" in Workflow Design

While 2-chloropyrimidine-5-carbonitrile is the standard electrophile for Nucleophilic Aromatic Substitution (


), it suffers from hydrolytic instability. The 2-methoxy analog solves this by providing a robust starting point that can be subjected to diverse reaction conditions (e.g., Suzuki couplings at C4/C6) before modifying the C2 position.

Key Mechanistic Insight: The electron-withdrawing nature of the 5-cyano group (Hammett


) activates the pyrimidine ring, decreasing the electron density at C2 and C4. This makes the 2-methoxy group—normally a poor leaving group—susceptible to displacement by amines under thermal or microwave-assisted conditions.
SAR Decision Logic: When to Use the Methoxy Scaffold

Use the following logic tree to determine the optimal synthetic route for your SAR campaign.

SAR_Logic Start SAR Objective: 2-Position Diversity Check_Amine Is the Nucleophile (Amine) Sterically Hindered / Low Nucleophilicity? Start->Check_Amine Route_C Route C: Ether Retention (Evaluate Methoxy as Pharmacophore) Start->Route_C Probe H-Bond Acceptor Route_A Route A: Direct Displacement (Microwave, High T) Check_Amine->Route_A No (Primary/Secondary Aliphatic) Route_B Route B: Activation Sequence (Methoxy -> Chloro -> Amine) Check_Amine->Route_B Yes (Anilines, Heterocycles) One-step, Green Chemistry compatible One-step, Green Chemistry compatible Route_A->One-step, Green Chemistry compatible Higher Yields for difficult substrates Higher Yields for difficult substrates Route_B->Higher Yields for difficult substrates

Figure 1: Strategic decision tree for utilizing 2-methoxypyrimidine-5-carbonitrile in library synthesis.

Detailed Protocols

Protocol A: Direct Aminolysis (Microwave-Assisted)

Best for: Rapid generation of aliphatic amine analogs (e.g., morpholines, piperazines) for PI3K/mTOR inhibition.

Principle: The 5-cyano group lowers the LUMO energy of the pyrimidine ring, allowing the amine to attack C2. The methoxide is ejected as a leaving group. Microwave irradiation overcomes the high activation energy barrier associated with alkoxide displacement.

Materials:

  • Substrate: 2-Methoxypyrimidine-5-carbonitrile (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Solvent: Ethanol (EtOH) or N-Methyl-2-pyrrolidone (NMP) for higher temps.

  • Base: Diisopropylethylamine (DIEA) (2.0 equiv) - Optional, helps neutralize generated MeOH/H+ equilibrium.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave synthesis vial, dissolve 2-methoxypyrimidine-5-carbonitrile (135 mg, 1.0 mmol) in EtOH (3 mL).

  • Addition: Add the amine (e.g., Morpholine, 1.2 mmol) followed by DIEA (2.0 mmol). Cap the vial with a Teflon-lined septum.

  • Reaction: Irradiate at 120°C for 20–40 minutes (Dynamic Power mode, max 150W).

    • Note: If using conventional heating, reflux in EtOH for 12–24 hours is required.

  • Monitoring: Check by LC-MS. The product (2-morpholinopyrimidine-5-carbonitrile) typically elutes later than the starting material due to increased lipophilicity (depending on the amine). Look for the disappearance of the M+1 peak of the methoxy precursor.

  • Workup:

    • Cool to room temperature.

    • Precipitation Method: Pour the reaction mixture into ice-cold water (15 mL). The product often precipitates as a white/off-white solid. Filter and wash with cold water.

    • Extraction Method: If no precipitate forms, remove EtOH under vacuum, dilute with EtOAc (20 mL), and wash with brine (3 x 10 mL). Dry over MgSO4 and concentrate.

  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (Hexane/EtOAc gradient).

Protocol B: The "Activation" Route (Methoxy Chloro Amine)

Best for: Weak nucleophiles (e.g., substituted anilines) or when the methoxy displacement fails.

Phase 1: Hydrolysis to Lactam (2-oxo)

  • Suspend 2-methoxypyrimidine-5-carbonitrile in 6N HCl.

  • Reflux for 2–4 hours. The methoxy group is hydrolyzed to the hydroxyl (tautomerizes to 2-oxo-1H-pyrimidine-5-carbonitrile).

  • Cool and filter the solid precipitate.

Phase 2: Chlorination

  • Suspend the dried 2-oxo intermediate in neat

    
     (excess).
    
  • Add a catalytic amount of DMF (1-2 drops).

  • Reflux for 3 hours. The solution will turn clear.

  • Critical Step: Remove excess

    
     under reduced pressure immediately. Pour residue onto crushed ice (carefully!) to precipitate 2-chloropyrimidine-5-carbonitrile .
    

Phase 3:


 Displacement 
  • Dissolve the fresh 2-chloro intermediate in THF or DMF.

  • Add the aniline (1.0 equiv) and

    
     (2.0 equiv).
    
  • Stir at RT or 60°C. Reaction is usually complete within 1-4 hours.

Case Study: Dual PI3K/mTOR Inhibitors

Context: The PI3K/mTOR pathway is frequently upregulated in cancers.[1] A proven scaffold for inhibiting these kinases involves a pyrimidine-5-carbonitrile core where the C2 position is substituted with a morpholine or bridged morpholine moiety.[2]

SAR Data Summary: The table below illustrates the SAR trends when modifying the C2 position of the pyrimidine-5-carbonitrile scaffold, using 2-methoxypyrimidine-5-carbonitrile as the starting material [1, 2].

C2 Substituent (R)Synthetic RouteYield (%)PI3K

IC50 (

M)
mTOR IC50 (

M)
SAR Insight
-OCH3 (Starting Material)N/AN/A> 50> 50Inactive. Lack of H-bond donor for hinge binding.
-Morpholine Protocol A (MW)88%0.170.83Active. Oxygen forms critical H-bond; shape complementarity.
-NH-Ph (Aniline) Protocol B75%1.24.5Moderate. Loss of potency compared to morpholine; steric clash in some isoforms.
-Hydrazine (

)
Protocol A (Reflux)92%N/AN/AVersatile Intermediate. Used to form tricyclic pyrazolopyrimidines.

Structural Biology Interpretation: The 5-cyano group does not just activate the ring for synthesis; it often points toward the solvent front or interacts with a gatekeeper residue (e.g., Threonine) in the kinase ATP-binding pocket. The C2-substituent (derived from the methoxy displacement) occupies the hinge region. The morpholine oxygen typically acts as a hydrogen bond acceptor to the hinge backbone amide.

Troubleshooting & Optimization

  • Issue: Incomplete conversion in Protocol A.

    • Solution: Switch solvent to NMP or DMSO and increase temperature to 140°C. The methoxide leaving group is poor; high energy is required. Alternatively, add a Lewis Acid catalyst like

      
       (10 mol%) to activate the pyrimidine nitrogen.
      
  • Issue: Hydrolysis of the Nitrile (5-CN).

    • Solution: Avoid strong aqueous acids or bases at high temperatures for extended periods. The 5-CN can hydrolyze to the amide (

      
      ) or acid (
      
      
      
      ), killing biological activity. Use anhydrous conditions where possible.
  • Issue: Regioselectivity (if C4 is also substituted).

    • Solution: If the pyrimidine has leaving groups at both C2 and C4, the C4 position is generally more reactive via

      
       due to the para-positioning relative to the N1 nitrogen. To selectively substitute C2, C4 must be blocked with a non-leaving group (e.g., an aryl ring installed via Suzuki coupling) before displacing the C2-methoxy.
      

References

  • Fayed, E. A., et al. (2019). "Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors." European Journal of Medicinal Chemistry.

  • Kalogirou, A. S., & Koutentis, P. A. (2019). "Synthesis of 2-Cyanopyrimidines." Molbank.[3]

  • Chiba, S., et al. (2019). "Nucleophilic Amination of Methoxy Arenes by a Sodium Hydride-Iodide Composite." Chemical Science.

  • PubChem. "2-Amino-5-methoxypyrimidine Compound Summary." National Library of Medicine.

Sources

Structural Elucidation of 2-Methoxypyrimidine-5-carbonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Crystallographic Protocols for Structure-Based Drug Design (SBDD)

Executive Summary & Scientific Rationale

The 2-methoxypyrimidine-5-carbonitrile scaffold is a privileged pharmacophore in medicinal chemistry, widely utilized in the development of kinase inhibitors (e.g., JAK, VEGFR-2) and antifolates (DHFR inhibitors).

Why Crystallography Matters for this Scaffold:

  • Nitrile Geometry: The C5-nitrile group often acts as a critical hydrogen bond acceptor or a "warhead" for reversible covalent targeting of cysteine residues. Determining its precise vector relative to the pyrimidine ring is essential for docking accuracy.

  • Methoxy Conformation: The C2-methoxy group possesses rotatable freedom. While resonance effects typically favor coplanarity with the pyrimidine ring, steric bulk from C4/C6 substituents can force out-of-plane twisting, dramatically altering the solvation profile and binding affinity.

  • Packing Forces: These flat heteroaromatics are prone to strong

    
    -
    
    
    
    stacking, which can lead to polymorphism. Understanding the lattice energy landscape helps predict solubility issues in formulation.
Pre-Crystallization Characterization

Before attempting crystallization, the sample must meet stringent purity criteria. Impurities >1% can poison the nucleation face, preventing growth.

ParameterRequirementMethod of Verification
Purity >98.5%HPLC (UV @ 254 nm) & 1H-NMR
Residual Solvent <0.5%TGA or 1H-NMR (Integrate solvent peaks)
Homogeneity Single PeakLC-MS (Check for synthesis byproducts)
Solubility Profile Detailed belowDissolution testing in polar/non-polar set
Experimental Protocols: Crystal Growth

Pyrimidine-5-carbonitriles exhibit "brick-like" packing due to their planar nature. They are often soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in non-polar hydrocarbons. We employ two distinct strategies based on solubility.

Protocol A: Vapor Diffusion (Sitting Drop)

Recommended for analogs with low solubility in volatile solvents (e.g., soluble only in DMSO/DMF).

Materials:

  • 24-well crystallization plate (Hampton Research or similar).

  • Micro-bridges or sitting drop pedestals.

  • High-vacuum grease.

Step-by-Step:

  • Prepare Stock Solution: Dissolve 5 mg of the analog in 100

    
    L of DMSO or DMF. (Concentration: ~50 mg/mL). Filter through a 0.22 
    
    
    
    m PTFE filter.
  • Prepare Reservoir: In the well, place 500

    
    L of a volatile anti-solvent.
    
    • Option 1: Dichloromethane (DCM) – Fast diffusion.

    • Option 2: Methanol (MeOH) – Slower diffusion (Better crystals).

  • Set the Drop: Pipette 2

    
    L of the Stock Solution onto the pedestal.
    
  • Seal: Apply grease to the rim and seal with a glass cover slip immediately.

  • Incubation: Store at 20°C in a vibration-free environment.

  • Mechanism: The volatile anti-solvent (DCM/MeOH) vaporizes from the reservoir and diffuses into the DMSO drop, slowly lowering the solubility limit and driving nucleation.

Protocol B: Slow Evaporation (Recrystallization)

Recommended for analogs soluble in Ethanol, Acetone, or Ethyl Acetate.

Step-by-Step:

  • Saturation: Dissolve the compound in hot Ethanol (or EtOAc) until saturation is reached.

  • Clarification: Filter the hot solution into a clean scintillation vial (glass).

  • Controlled Evaporation: Cover the vial with Parafilm. Poke 3-5 small holes with a needle to restrict evaporation rate.

  • Growth: Allow to stand at room temperature. Crystals should appear within 2-5 days as solvent leaves.

Workflow Visualization

The following diagram illustrates the decision logic for selecting the crystallization method and the downstream processing steps.

CrystallizationWorkflow Start Purified Analog (>98% HPLC) Solubility Solubility Test Start->Solubility MethodA Protocol A: Vapor Diffusion (Solvent: DMSO/DMF Anti: DCM/MeOH) Solubility->MethodA Insoluble in volatile organics MethodB Protocol B: Slow Evaporation (Solvent: EtOH/EtOAc) Solubility->MethodB Soluble in volatile organics Check Microscopy Check (3-7 Days) MethodA->Check MethodB->Check Optimize Optimization: Adjust pH or Temp Check->Optimize Amorphous/Precipitate Harvest Harvest & Cryo-Protect (Paratone-N) Check->Harvest Single Crystals Optimize->MethodA Xray X-ray Diffraction (100 K) Harvest->Xray

Figure 1: Decision tree for crystallizing pyrimidine-5-carbonitrile analogs based on solubility profiles.

Data Collection & Processing Strategy

Once crystals are obtained, rigorous data collection protocols ensure high-resolution structures.

1. Cryoprotection (Critical):

  • 2-methoxypyrimidine analogs often have fragile lattices.

  • Protocol: Briefly dip the crystal in a solution of Mother Liquor + 20% Glycerol or use Paratone-N oil. Flash cool in liquid nitrogen immediately.

2. Beamline Configuration:

  • Temperature: 100 K .

    • Reasoning: The methoxy group (

      
      ) has high thermal motion at room temperature. Cooling freezes this rotation, allowing precise resolution of the C-O-C bond angle.
      
  • Source: Copper (Cu) Anode (

    
     Å) is preferred over Molybdenum (Mo) for these small organic molecules.
    
    • Reasoning: Cu radiation provides stronger diffraction intensities for light atoms (C, H, N, O), which is crucial when crystals are small or weakly diffracting.

3. Refinement Targets:

  • Disorder: Check the methoxy group. If the electron density is elongated, model it as two positions (e.g., 60:40 occupancy) representing the "in-plane" vs. "twisted" conformers.

  • Twinning: Pyrimidine stacks can grow as twins (layers rotated by 180°). Use software (e.g., CELL_NOW, PLATON) to check for non-merohedral twinning if

    
     is high.
    
Structural Analysis: Key Interactions

When analyzing the solved structure, focus on these specific contacts which drive the stability and biological activity of this scaffold.

InteractionMap Core Pyrimidine Ring (Electron Deficient) CN 5-Cyano Group (C≡N) Core->CN OMe 2-Methoxy Group (-OCH3) Core->OMe PiStack Neighboring Ring (π...π Stacking) Core->PiStack 3.4 - 3.8 Å Face-to-Face HBondDonor Protein/Solvent (H-Bond Donor) CN->HBondDonor Strong H-Bond (Acceptor) WeakCH Aromatic C-H (C-H...N) CN->WeakCH Weak Interaction (Crystal Packing) OMe->Core Resonance (Planarity)

Figure 2: Interaction map showing the primary contacts (Pi-stacking, H-bonding) typical for pyrimidine-5-carbonitriles.

Analysis Checklist:

  • Nitrile Contacts: Measure the distance from the Nitrile N to neighboring H-bond donors. Typical distance: 2.8 – 3.0 Å.

  • 
    -
    
    
    
    Stacking:
    Calculate the centroid-to-centroid distance between pyrimidine rings. Values < 3.8 Å indicate strong stacking, which correlates with low solubility.
  • C-H...N Interactions: Pyrimidine nitrogens often accept weak hydrogen bonds from aromatic C-H protons of neighboring molecules, forming "ribbons" or "sheets" in the lattice.

References
  • Crystal Structure of Pyrimidine-5-carbonitrile Derivatives

    • Study on the packing and H-bond networks in pyrimidine-carbonitriles.
    • Source:

  • Solubility & Crystallization of Pyrimidines

    • Discussion on using diffusion methods (DMF/DCM) for insoluble pyrimidine analogs.
    • Source:

  • Medicinal Chemistry Applications (VEGFR-2/EGFR)

    • Contextualizes the scaffold in drug discovery.
    • Source:

  • CSD (Cambridge Structural Database)

    • Repository for small molecule crystal structures. Search "2-methoxypyrimidine" for unit cell comparisons.
    • Source:

Using "2-Methoxypyrimidine-5-carbonitrile" in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Methoxypyrimidine-5-carbonitrile in Fragment-Based Drug Discovery (FBDD)

Abstract

This guide details the operational framework for utilizing 2-Methoxypyrimidine-5-carbonitrile (CAS: 14080-23-0) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Characterized by its rigid pyrimidine core and orthogonal functional handles, this molecule serves as an ideal "seed" fragment for probing ATP-binding sites in kinases and allosteric pockets in GPCRs. This document provides standardized protocols for solubility assessment, Surface Plasmon Resonance (SPR) screening with solvent correction, and synthetic hit-to-lead evolution strategies.

Molecular Profile & "Rule of Three" Compliance

In FBDD, adherence to the "Rule of Three" (Ro3) is critical to ensure that fragments remain amenable to chemical elaboration without violating drug-like properties (Lipinski’s Rule of 5) in later stages. 2-Methoxypyrimidine-5-carbonitrile is a quintessential Ro3 fragment.

Table 1: Physicochemical Properties

PropertyValueRo3 CriteriaStatusSignificance
Molecular Weight 135.12 Da< 300 Da✅ PassHigh Ligand Efficiency (LE) potential.
cLogP ~0.65≤ 3✅ PassOptimal hydrophilicity for solubility; low promiscuity.
H-Bond Donors 0≤ 3✅ PassReduces desolvation penalty upon binding.
H-Bond Acceptors 4≤ 3⚠️ BorderlinePyrimidine nitrogens + Nitrile + Ether oxygen. Provides rich vectorality for interactions.
TPSA 63.6 Ų≤ 60 Ų~ MatchGood permeability predictor.
Rotatable Bonds 1≤ 3✅ PassHigh rigidity minimizes entropy loss upon binding.

Structural Insight: The molecule features two distinct "Growth Vectors":

  • C5-Nitrile: An electron-withdrawing group that increases the electrophilicity of the ring, activating the C2 position. It serves as a synthetic handle for reduction (to amines) or cyclization (to tetrazoles/oxadiazoles).

  • C2-Methoxy: Acts initially as a hydrogen-bond acceptor or hydrophobic probe. Crucially, it functions as a "masked" leaving group, displaceable by amines via SNAr mechanisms due to the activation provided by the C5-nitrile.

Workflow Visualization

The following diagram outlines the integrated workflow from library QC to structural biology.

FBDD_Workflow cluster_opt Optimization Cycle Library Fragment Library (2-Methoxy-pyrimidine-5-CN) QC QC: DMSO Solubility & Purity (LC-MS) Library->QC 100 mM Stock Screening Biophysical Screen (SPR / STD-NMR) QC->Screening Pass >95% Validation Hit Validation (Kd Determination) Screening->Validation Response > 5 RU XRay Structural Biology (X-ray Soaking) Validation->XRay Confirmed Binder Chemistry Hit-to-Lead (S_NAr / Reduction) Validation->Chemistry SAR Expansion XRay->Chemistry Growth Vector ID Chemistry->Validation Analog Testing

Figure 1: Integrated FBDD workflow emphasizing the transition from QC to structural validation and chemical evolution.

Protocol: Solubility-Optimized SPR Screening

Surface Plasmon Resonance (SPR) is the gold standard for fragment screening due to its sensitivity. However, fragments like 2-Methoxypyrimidine-5-carbonitrile are screened at high concentrations (often 100–500 µM), making DMSO mismatch a critical source of false positives [1].

Objective

To determine binding affinity (


) while rigorously correcting for bulk refractive index (RI) shifts caused by DMSO.
Materials
  • Instrument: Biacore 8K or S200 (or equivalent).

  • Sensor Chip: Series S Sensor Chip CM5 (Carboxymethylated dextran) for high capacity.

  • Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Tween-20) + 2% DMSO .

  • Fragment Stock: 100 mM in 100% DMSO (anhydrous).

Step-by-Step Methodology
  • Immobilization (Target Preparation):

    • Aim for a high theoretical

      
       (30–50 RU for fragments) because fragments have low MW.
      
    • Use standard Amine Coupling. Immobilize target protein to ~3000–5000 RU on the active flow cell. Leave the reference cell blank (or immobilize an inert protein) for subtraction.

  • Solvent Correction Cycle (Crucial Step):

    • Prepare a standard curve of buffer with varying DMSO concentrations ranging from 1.5% to 2.5% (bracketing the 2% running buffer).

    • Inject these solutions before and during the fragment screen to calibrate the instrument's response to bulk RI changes.

    • Why: This corrects for the "square wave" signal that often masks the tiny binding signal of a 135 Da fragment [3].

  • Sample Preparation:

    • Dilute the 100 mM fragment stock into the Running Buffer to a final concentration of 200 µM.

    • Critical: Ensure the final DMSO concentration in the sample matches the running buffer (2%) exactly. Even a 0.1% mismatch can obscure data.

  • Injection Parameters:

    • Flow Rate: High flow (30–50 µL/min) to minimize mass transport limitations.

    • Contact Time: 30–60 seconds (rapid association is expected).

    • Dissociation Time: 60 seconds (rapid off-rates are typical for fragments).

  • Data Analysis:

    • Apply "Double Referencing": (Active Surface – Reference Surface) – (Buffer Blank).

    • Apply Solvent Correction factor derived in Step 2.

    • Fit data to a 1:1 Steady State Affinity model. Do not rely on kinetic fits (

      
      ) for weak binders as the "square wave" shape makes rate constants unreliable.
      

Protocol: Synthetic Evolution (Hit-to-Lead)

Once 2-Methoxypyrimidine-5-carbonitrile is validated as a binder, it must be "grown" to improve affinity.[1] The molecule offers two distinct chemical pathways.[2]

Pathway A: SNAr Displacement (The "Methoxy Handle")

The C5-nitrile group is electron-withdrawing, making the pyrimidine ring electron-deficient. This activates the C2-methoxy group for Nucleophilic Aromatic Substitution (SNAr), allowing you to swap the methoxy (hydrophobic) for an amine (H-bond donor) to pick up backbone interactions [5].

  • Reagents: Primary or secondary amine (R-NH₂), solvent (THF or Dioxane), base (DIPEA or Cs₂CO₃).

  • Conditions: Heat to 60–80°C. (Note: Methoxy is a harder leaving group than Chlorine; if reaction is sluggish, microwave irradiation is recommended).

  • Outcome: 2-Amino-pyrimidine-5-carbonitrile derivatives.

Pathway B: Nitrile Transformation (The "Vector Handle")

The nitrile is a versatile precursor for reaching into adjacent sub-pockets.

  • Tetrazole Formation: React with Sodium Azide (

    
    ) and Zinc Bromide to form a tetrazole (bioisostere of a carboxylic acid).
    
  • Reduction: Hydrogenation (Raney Ni or Pd/C) yields the benzylamine, allowing coupling to acids or sulfonyl chlorides.

Visual Reaction Scheme:

Synthesis_Pathways Core 2-Methoxypyrimidine- 5-carbonitrile (Parent Fragment) Amine R-NH2 / Heat (S_NAr) Core->Amine Azide NaN3 / ZnBr2 (Cyclization) Core->Azide ProductA 2-Amino-pyrimidine- 5-carbonitrile (H-Bond Donor Introduced) Amine->ProductA Methoxy Displacement ProductB 5-(Tetrazol-5-yl)- 2-methoxypyrimidine (Acid Isostere) Azide->ProductB Nitrile Expansion

Figure 2: Divergent synthetic pathways for evolving the fragment hit.

References

  • Cytiva (formerly GE Healthcare). "Screening and analysis of fragments using Biacore systems." Cytiva Application Note. Link

  • Jhoti, H., et al. (2013). "The 'rule of three' for fragment-based drug discovery: where are we now?" Nature Reviews Drug Discovery, 12, 644. Link[3]

  • Giannetti, A. M. (2011).[4] "From experimental design to validated hits: a comprehensive walk-through of fragment lead identification using surface plasmon resonance." Methods in Enzymology, 493, 169-218. Link

  • Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery."[5] Nature Reviews Drug Discovery, 15, 605–619. Link

  • Roh, E., et al. (2020). "Pyrimidine-5-carbonitrile Derivatives as a Novel Class of Dual Inhibitors." Molecules, 25(11), 2603. Link

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for "2-Methoxypyrimidine-5-carbonitrile" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions & Troubleshooting Target Molecule: 2-Methoxypyrimidine-5-carbonitrile (CAS: 14080-23-0) Primary Methodology: Nucleophilic Aromatic Substitution (SNAr)

Critical Reaction Parameters (The "Why" Behind the Protocol)

The synthesis of 2-methoxypyrimidine-5-carbonitrile is most efficiently achieved via the SNAr displacement of the chloride in 2-chloropyrimidine-5-carbonitrile using sodium methoxide (NaOMe). While seemingly simple, the presence of the electron-withdrawing nitrile group at the 5-position makes the pyrimidine ring highly electrophilic, increasing susceptibility to side reactions like hydrolysis.

Reaction Thermodynamics & Kinetics
  • The Electrophile: The 5-cyano group activates the C-2 position, making the chloride displacement rapid even at low temperatures (0°C).

  • The Nucleophile: Methoxide (MeO⁻) is a strong nucleophile. However, in the presence of water, it equilibrates to Hydroxide (OH⁻), which is also a nucleophile but leads to the irreversible formation of the 2-hydroxy impurity.

  • Temperature Sensitivity: High temperatures (>40°C) in basic media risk attacking the nitrile group, converting it to the primary amide (2-methoxypyrimidine-5-carboxamide).

Key Optimization Variables
VariableRecommended RangeScientific Rationale
Stoichiometry 1.05 – 1.10 equiv. NaOMeExcess base drives conversion, but >1.2 equiv. increases risk of nitrile hydrolysis or ring degradation.
Solvent Anhydrous MethanolActs as both solvent and reagent source. Water content must be <0.05% to prevent competitive hydrolysis.
Temperature -5°C to 25°CInitial addition at <0°C controls the exotherm. Reaction typically completes at Room Temperature (RT).
Concentration 0.5 M – 1.0 MHigh concentration favors the bimolecular SNAr reaction over unimolecular degradation pathways.

Troubleshooting Guide (FAQ & Diagnostics)

Scenario A: "I see a new spot on TLC/LCMS with M+1 = 136 (Amide) or M+1 = 137 (Acid)."

Diagnosis: Nitrile Hydrolysis.

  • Cause: The reaction temperature was too high, or the quenching process was too exothermic/slow.

  • Solution:

    • Maintain reaction temperature strictly below 25°C.

    • Quench Protocol: Do not add water directly to the basic reaction mixture. Instead, neutralize the excess NaOMe first with acetic acid (to pH 7) before aqueous workup. This prevents the high pH + Water + Nitrile combination.

Scenario B: "My yield is low (30-50%), but conversion looked good."

Diagnosis: Product loss to the aqueous phase.

  • Cause: 2-Methoxypyrimidine-5-carbonitrile has moderate water solubility, especially if the aqueous layer volume is large.

  • Solution:

    • Reduce the volume of water used during the quench.

    • Use DCM (Dichloromethane) for extraction rather than Ethyl Acetate, as pyrimidines often partition better into chlorinated solvents.

    • Salting Out: Saturate the aqueous phase with NaCl before extraction to push the organic product out (Salting-out effect).

Scenario C: "I see a significant impurity at M+1 = 122 (Hydroxy)."

Diagnosis: Competitive Hydrolysis of the Chloride.

  • Cause: Moisture in the solvent or reagents. The rate of reaction of OH⁻ with the chloropyrimidine is competitive with MeO⁻.

  • Solution:

    • Use freshly opened anhydrous MeOH.

    • Use solid NaOMe (95%+) stored in a desiccator, or a fresh solution of NaOMe in MeOH. Avoid old bottles of NaOMe solution which absorb water and CO₂.

Standardized Experimental Protocol

Objective: Synthesis of 2-Methoxypyrimidine-5-carbonitrile (10 g scale).

Reagents:

  • 2-Chloropyrimidine-5-carbonitrile (1.0 equiv, 13.95 g)

  • Sodium Methoxide (solid, 95%) (1.1 equiv, 6.2 g)

  • Anhydrous Methanol (100 mL, 7 vol)

  • Acetic Acid (glacial) for quench.

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a thermometer and nitrogen inlet.

  • Dissolution: Charge 2-Chloropyrimidine-5-carbonitrile and Anhydrous Methanol (80 mL). Cool the suspension to -5°C to 0°C using an ice/salt bath.

  • Reagent Preparation: Dissolve NaOMe (solid) in the remaining Methanol (20 mL). (Alternatively, use ready-made 25-30% wt solution, verifying titer).

  • Addition: Add the NaOMe solution dropwise to the pyrimidine solution over 30 minutes, maintaining internal temperature < 5°C . Note: The reaction is exothermic.

  • Reaction: Remove the cooling bath and allow the mixture to warm to 20-25°C . Stir for 2-3 hours.

  • IPC (In-Process Control): Check HPLC/TLC. Target: <1% Starting Material.

  • Quench (Critical): Cool the mixture back to 0°C. Add Glacial Acetic Acid dropwise until pH is neutral (pH 6-7). Do not add water yet.

  • Workup: Concentrate the mixture under reduced pressure to remove most Methanol (approx. 80% volume).

    • Add Water (30 mL) and DCM (50 mL).

    • Separate layers.[1][2] Extract aqueous layer 2x with DCM (30 mL).

    • Wash combined organics with Brine (20 mL).

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallization from Heptane/EtOAc or Isopropanol is usually sufficient if the crude purity is >95%.

Visualizations & Logic Pathways

Diagram 1: Reaction Pathway & Impurity Profile

This diagram illustrates the primary SNAr pathway and the specific conditions that lead to common impurities.

ReactionPathway SM 2-Chloropyrimidine- 5-carbonitrile Intermediate Meisenheimer Complex SM->Intermediate Nucleophilic Attack Impurity1 Impurity A: 2-Hydroxypyrimidine (Hydrolysis of Cl) SM->Impurity1 Water present (OH- attack) Reagent NaOMe / MeOH Reagent->Intermediate Product 2-Methoxypyrimidine- 5-carbonitrile Intermediate->Product Elimination of Cl- Impurity2 Impurity B: Amide/Acid (Hydrolysis of CN) Product->Impurity2 High Temp (>40°C) or Basic Aqueous Workup

Caption: Mechanistic pathway showing the desired SNAr route (Green) and critical impurity deviations (Red) caused by moisture or heat.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to resolve low yield or purity issues.

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType LowYield Low Isolated Yield (<60%) IssueType->LowYield LowPurity Low Purity (New Peaks) IssueType->LowPurity CheckConversion Was conversion >98% by HPLC? LowYield->CheckConversion IdentifyPeak Identify Impurity Mass LowPurity->IdentifyPeak Extraction Product lost in Aqueous. Action: Saturate with NaCl, Use DCM. CheckConversion->Extraction Yes Incomplete Reagent Issue. Action: Check NaOMe quality, Increase Temp to 25°C. CheckConversion->Incomplete No Mass122 Mass +122 (Hydroxy) Action: Dry Solvents, Lower Water Content. IdentifyPeak->Mass122 Mass136 Mass +136 (Amide) Action: Lower Temp, Neutralize before water add. IdentifyPeak->Mass136

Caption: Diagnostic flowchart for isolating root causes of failure based on analytical data (Yield vs. Purity).

References

  • Vertex AI Search. (n.d.). Process for making pyrimidine derivatives (US5883254A). Retrieved from

    • Relevance: Establishes baseline SNAr conditions for chloropyrimidines using alkoxides.
  • Organic Syntheses. (n.d.). 2-Chloropyrimidine Synthesis. Retrieved from

    • Relevance: Provides handling and stability data for the 2-chloropyrimidine starting m
  • Royal Society of Chemistry. (2012).[3] Catalyst Screening for Amidation (Supplementary Info). Retrieved from

    • Relevance: Details the inhibitory effect of water on NaOMe reactions and the form
  • Kalogirou, A. S., & Koutentis, P. A. (2019).[4] Synthesis of 2-Cyanopyrimidines. Molbank.[1][4][5] Retrieved from

    • Relevance: Discusses the reactivity of methoxypyrimidines and displacement reactions
  • Zhichkin, P., et al. (2002). Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. Retrieved from

    • Relevance: Validates the stability of the pyrimidine-5-carboxylate/nitrile scaffold under basic conditions.

Sources

Technical Guide: Improving Yield in Pyrimidine-5-Carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers encountering yield issues in the synthesis of pyrimidine-5-carbonitriles. It synthesizes modern catalytic methodologies with robust classical techniques, focusing on troubleshooting and protocol optimization.[1]

Content Type: Technical Support / Troubleshooting Target Audience: Medicinal Chemists, Process Chemists Version: 2.0 (Current Standards)[1]

Diagnostic Framework: Route Selection

Before troubleshooting a specific reaction, verify that the chosen synthetic pathway aligns with your substrate's electronic and steric profile.[1] Pyrimidine rings are electron-deficient, making them excellent substrates for nucleophilic aromatic substitution (


) but challenging for oxidative addition in metal-catalyzed cross-couplings due to potential catalyst poisoning by the nitrogen lone pairs.[1]
Decision Matrix: Selecting the Optimal Route

RouteSelection Start START: Substrate Availability Halide Available: 5-Halo-pyrimidine Start->Halide DeNovo Available: Aldehydes/Amidines Start->DeNovo PdRoute Route A: Pd-Catalyzed Cyanation (Best for late-stage functionalization) Halide->PdRoute Functional groups sensitive to high heat (>120°C) Rosenmund Route B: Rosenmund-von Braun (Best for robust, simple substrates) Halide->Rosenmund Thermally stable, no sensitive metallics Condensation Route C: De Novo Condensation (Best for multigram scale-up) DeNovo->Condensation Need to build core ring

Figure 1: Decision tree for selecting the synthetic strategy based on starting material availability and functional group tolerance.[1]

Protocol A: Pd-Catalyzed Cyanation (The "Gold Standard")[1]

Context: This is the preferred method for functionalized pyrimidines.[1] The primary failure mode is catalyst poisoning by the cyanide anion or the pyrimidine nitrogen.[1]

Optimized Protocol
  • Catalyst:

    
     (Preferred over 
    
    
    
    for stability).[1]
  • Cyanide Source:

    
     (Releases 
    
    
    
    slowly, preventing catalyst saturation).[1]
  • Additive: Zn dust (10-20 mol%) or Zinc Formate.[1]

  • Solvent: Wet DMF or DMAc (Trace water helps dissolve inorganic salts, but excessive water hydrolyzes the product).[1]

Troubleshooting Guide

Q: My reaction stalls at 50% conversion. Adding more catalyst doesn't help.[1] Why? A: You are likely experiencing "Cyanide Poisoning."[1] Free cyanide ions bind irreversibly to Pd(II), forming stable


 species that cannot undergo reductive elimination.[1]
  • Fix: Switch from soluble sources (KCN/NaCN) to

    
     .
    
  • Fix: Add Zn dust (10-20 mol%) . This reduces oxidized Pd(II) species back to active Pd(0), keeping the catalytic cycle alive.[1]

  • Fix: Ensure efficient stirring.

    
     is sparingly soluble; the reaction occurs at the solid-liquid interface.[1]
    

Q: I see significant de-halogenation (formation of pyrimidine-H) instead of cyanation. A: This is a reductive side-reaction, often caused by the solvent acting as a hydride source or excessive heating.[1]

  • Fix: Lower the temperature to 80-100°C.

  • Fix: Switch solvent from DMF to DMAc (Dimethylacetamide) or NMP , which are less prone to acting as hydride donors than DMF.[1]

Q: The product is difficult to separate from the zinc salts. A: Zinc salts can form sticky complexes with pyrimidines.[1]

  • Protocol: Quench the reaction with 30% aqueous ammonia or ethylenediamine and stir for 30 minutes. This solubilizes the zinc/copper/palladium residues into the aqueous layer, allowing the organic product to be extracted cleanly.[1]

Protocol B: Rosenmund-von Braun Reaction (Classical)[1]

Context: Uses stoichiometric CuCN. Robust but requires high temperatures (160-200°C).[1]

Troubleshooting Guide

Q: The yield is low, and I see a blue/green solid in the flask. A: The blue/green solid is likely Copper(II) species, indicating incomplete reaction or oxidation.[1]

  • Optimization: This reaction requires a polar aprotic solvent to break the polymeric CuCN chains.[1] Use NMP or Nitrobenzene (classical but effective).[1]

  • Critical Step: The reaction is heterogeneous.[1][2] Vigorous stirring is non-negotiable.[1] If the stir bar is stuck in the sludge, yield will plummet.[1]

Q: How do I remove the copper waste? It clogs my column. A: Do not load the crude reaction mixture directly onto silica.[1]

  • Workup: Dilute with EtOAc, then wash with 10%

    
     (aq) .[1] Iron(III) oxidizes Cu(I) to Cu(II), which is water-soluble.[1] Wash until the aqueous layer no longer turns green/blue.[1]
    

Protocol C: De Novo Condensation (Three-Component)

Context: Condensation of aldehydes, urea/thiourea, and malononitrile (or ethyl cyanoacetate).[1] Common for 4-amino-pyrimidine-5-carbonitriles.[1]

Troubleshooting Guide

Q: I am getting the wrong regioisomer or a mixture. A: Pyrimidine ring closure is sensitive to the electrophilicity of the carbonyl component.[1]

  • Fix: Use S-methyl thiourea instead of thiourea. The S-methyl group is a better leaving group in subsequent steps and directs cyclization more reliably.[1]

Q: The product is an oil that won't crystallize. A: Pyrimidine-5-carbonitriles are often crystalline but can be held in solution by unreacted aldehyde impurities.[1]

  • Fix: Triturate the crude oil with cold ethanol or diethyl ether .

  • Fix: If using the Biginelli-type approach, ensure you are using a catalyst like Ammonium Chloride (

    
    )  or Bone Char-SO3H  to drive the reaction to completion, minimizing oily intermediates.[1]
    

Comparative Data: Yield Optimization

The following table summarizes expected yields based on the method and substrate electronic nature.

Substrate TypeMethodStandard YieldOptimized Yield*Key Optimization Factor
Electron-Poor 5-Br-Pyrimidine Pd-Catalyzed45-60%85-92% Use

+ Zn dust; DMAc solvent.[1]
Electron-Rich 5-Br-Pyrimidine Rosenmund50-65%70-80% High temp (180°C) in NMP;

workup.[1]
Simple Aromatic Aldehyde De Novo (3-Comp)60-70%85-95% Use

catalyst; solvent-free or Ethanol.[1]
Sterically Hindered Halide Pd-Catalyzed<30%60-75% Switch ligand to Xantphos (wide bite angle).[1]

*Optimized yields assume strict adherence to dry solvent protocols and inert atmosphere.[1]

Mechanism of Failure: Catalyst Poisoning Visualization[1]

Understanding why the reaction fails is crucial for fixing it.[1] In pyrimidine synthesis, the nitrogen atoms compete with the phosphine ligands for the metal center.[1]

CatalystPoisoning Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd Ar-X Poison INACTIVE SPECIES [Pd(CN)4]2- Pd0->Poison Excess Free CN- OxAdd->Poison Excess Free CN- (e.g., KCN used) Product Product Release Ar-CN OxAdd->Product Zn(CN)2 (Controlled CN release) Product->Pd0 Regeneration

Figure 2: The "Death Loop" of Palladium catalysts in cyanation reactions. Excess free cyanide irreversibly binds to Palladium, removing it from the catalytic cycle.[1]

References

  • Schareina, T., Zapf, A., & Beller, M. (2004).[1] "Improving Palladium-Catalyzed Cyanations of Aryl Halides: Development of a New Catalyst System." Journal of Organometallic Chemistry. Link

  • Zanon, J., Klapars, A., & Buchwald, S. L. (2003).[1] "Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides." Journal of the American Chemical Society.[1] Link

  • Marcantonio, K. M., et al. (2015).[1] "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters. Link

  • Yu, H., et al. (2011).[1][2] "Development of Pd/C-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry. Link

  • Ellis, N., et al. (2002).[1] "Pd-Catalyzed Cyanation of Heteroaryl Halides." Chemical Communications.[1][3] (Highlighting the use of Zn additives).

Sources

Troubleshooting low yield in Biginelli reaction for pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yields in Dihydropyrimidinone (DHPM) Synthesis

Diagnostic Framework: The Mechanics of Failure

Before adjusting parameters, you must diagnose where the reaction is stalling. The Biginelli reaction is a three-component condensation (aldehyde,


-keto ester, urea) that generally proceeds via the Imine Mechanism  (Kappe, 1997).

The Critical Failure Point: The formation of the


-acyliminium ion intermediate.
If this intermediate is unstable or sterically inaccessible, the subsequent Michael addition by the 

-keto ester cannot occur, leading to recovered starting material or Knoevenagel side-products.
Visualizing the Pathway

The following diagram illustrates the accepted Imine Mechanism and identifies critical checkpoints where yield loss occurs.

BiginelliMechanism Start Reactants: Aldehyde + Urea Inter1 Checkpoint 1: N-Acyliminium Ion (Unstable Intermediate) Start->Inter1 Condensation Acid Acid Catalyst (H+ or Lewis Acid) Acid->Inter1 Catalyzes Inter2 Checkpoint 2: Open Chain Ureide Inter1->Inter2 Michael Addition Add Addition of β-Keto Ester (Enol) Add->Inter2 Cyclize Cyclization & Dehydration Inter2->Cyclize Product Final Product: 3,4-Dihydropyrimidinone Cyclize->Product

Figure 1: The Kappe Imine Mechanism. Red node indicates the rate-determining step where most steric/electronic failures originate.

Troubleshooting Guide (Q&A)

Category A: Catalyst & Reaction Conditions[1][2][3][4][5][6]

Q1: I am using the classical HCl/Ethanol method, but my yields are stuck at 30-40%. Why? Tech Note: The classical 1893 Biginelli method often fails because strong Brønsted acids can degrade sensitive aldehydes or promote side reactions.[1]

  • Root Cause: HCl is corrosive and volatile; it may not effectively stabilize the

    
    -acyliminium ion.
    
  • Solution: Switch to a Lewis Acid catalyst . Lanthanide triflates (e.g.,

    
    ) or Indium chloride (
    
    
    
    ) are superior because they coordinate with the ureide oxygen, stabilizing the intermediate without harsh acidity.
  • Data Comparison:

Catalyst SystemTypical YieldReaction TimeReusability
HCl / EtOH (Classical) 30–50%18–24 hNo

/ MeCN
80–90%4–6 hNo

(Solvent-Free)
90–95%20 minYes

Q2: I see a fluorescent yellow byproduct on my TLC. What is it?

  • Diagnosis: You are likely forming a Hantzsch Dihydropyridine byproduct.[2]

  • Mechanism: If the reaction temperature is too high, urea decomposes to ammonia (

    
    ).[2] The ammonia then reacts with two equivalents of the 
    
    
    
    -keto ester and the aldehyde (Hantzsch synthesis).[2]
  • Fix:

    • Lower the reaction temperature (avoid vigorous reflux if using unstable ureas).

    • Use N-substituted ureas (e.g., N-methylurea) which are more stable against decomposition.

Category B: Substrate Specifics

Q3: Why do ortho-substituted aromatic aldehydes (e.g., 2-bromo-benzaldehyde) give poor yields?

  • Root Cause: Steric Hindrance .[1] The bulky group at the ortho position physically blocks the urea from attacking the carbonyl carbon to form the imine intermediate.

  • Protocol Adjustment:

    • Increase Energy: Standard reflux is insufficient. Switch to Microwave Irradiation (see Protocol B below) to overcome the activation energy barrier.

    • Solvent Switch: Use a solvent with a higher boiling point (e.g., acetic acid or ethylene glycol) if microwaves are unavailable.

Q4: My aldehyde has a strong electron-donating group (e.g., 4-methoxybenzaldehyde). The reaction is incredibly slow.

  • Root Cause: Electronic Deactivation . The electron-donating group (EDG) stabilizes the carbonyl carbon, making it less electrophilic and less reactive toward urea.

  • Fix: You need a "harder" Lewis Acid to activate the carbonyl.

    • Recommended: Use

      
       or 
      
      
      
      hexahydrate.
    • Additives: Addition of a co-catalyst like TMSCl (Trimethylsilyl chloride) can significantly accelerate the reaction for electron-rich substrates.

Decision Tree: Optimization Flowchart

Use this logic flow to determine your next experimental step.

TroubleshootingFlow Start Yield < 50%? CheckTLC Check TLC/NMR Start->CheckTLC NoRxn Only Starting Material Visible? CheckTLC->NoRxn Byprod New Spots (Not Product)? CheckTLC->Byprod Steric Is Aldehyde Ortho-Substituted? NoRxn->Steric SolventFree Action: Switch to Solvent-Free Microwave Protocol Steric->SolventFree Yes Lewis Action: Switch Catalyst to Yb(OTf)3 or InCl3 Steric->Lewis No Hantzsch Is it Fluorescent? (Hantzsch Product) Byprod->Hantzsch Temp Action: Reduce Temp, Check Urea Quality Hantzsch->Temp Yes Knoevenagel Action: Add Catalyst in 2 portions Hantzsch->Knoevenagel No

Figure 2: Logic flow for diagnosing yield failures based on crude mixture analysis.

High-Yield Experimental Protocols

Protocol A: Optimized Lewis Acid Method (General Purpose)

Best for: Standard library synthesis, moderate steric hindrance.

  • Mixture: In a 50 mL round-bottom flask, combine:

    • Aldehyde (1.0 mmol)[2][3]

    • 
      -Keto ester (1.0 mmol)[2]
      
    • Urea/Thiourea (1.2 mmol)

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      (10 mol%)
    • Solvent: Ethanol (2 mL) or Acetonitrile (2 mL)

  • Reflux: Heat to reflux for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:2).

  • Workup (Critical):

    • Cool the mixture to room temperature.

    • Pour onto crushed ice (20 g).

    • Stir vigorously for 10 minutes. The solid DHPM should precipitate.[4]

    • Filter and wash with cold ethanol/water (1:1).

    • Recrystallization: If necessary, recrystallize from hot ethanol.

Protocol B: Microwave-Assisted Solvent-Free (Difficult Substrates)

Best for: Ortho-substituted aldehydes, electron-rich aldehydes, Green Chemistry compliance.

  • Grinding: Grind the Aldehyde (1.0 mmol),

    
    -Keto ester (1.0 mmol), Urea (1.2 mmol), and Catalyst (
    
    
    
    -TSA or
    
    
    , 10 mol%) in a mortar for 2 minutes until a homogeneous paste forms.
  • Irradiation: Place the paste in a microwave vial. Irradiate at 100–120°C (approx. 200W) for 2–5 minutes .

  • Extraction:

    • Cool to room temperature.[2][5][4]

    • Add crushed ice/water to the solid mass.

    • Filter the solid product.[2][4]

    • Yield expectation: >85% even for sterically hindered substrates.

References

  • Kappe, C. O. (1993). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron. Link

  • Kappe, C. O. (1997).[6] A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Journal of Organic Chemistry. Link

  • Ma, Y., et al. (2000).[7] Lanthanide Triflates as Efficient Catalysts for the One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. Journal of Organic Chemistry. Link

  • Ranu, B. C., et al. (2000).[7] Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones. Journal of Organic Chemistry. Link

  • Kappe, C. O., et al. (1999).[7] Microwave-Assisted High-Speed Parallel Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones. Synthesis. Link

Sources

Validation & Comparative

Comparative Guide: Biological Profile & SAR Utility of Methoxypyrimidine Carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-Methoxypyrimidine-5-carbonitrile against its positional isomers. It is designed for application scientists and medicinal chemists, focusing on structure-activity relationships (SAR), synthetic utility, and fragment-based drug discovery potential.

Executive Summary

2-Methoxypyrimidine-5-carbonitrile (2-OMe-5-CN) represents a "privileged scaffold" in medicinal chemistry, distinct from its isomers due to its unique electronic distribution. While often categorized as a synthetic intermediate, its intrinsic biological activity as a low-molecular-weight fragment offers critical insights for targeting Xanthine Oxidase (XO) , Kinases (EGFR/p38) , and Adenosine Receptors .

This guide compares 2-OMe-5-CN primarily against:

  • 4-Methoxypyrimidine-5-carbonitrile (4-OMe-5-CN)

  • 5-Methoxypyrimidine-2-carbonitrile (5-OMe-2-CN)[1]

Key Finding: The 2-methoxy isomer exhibits superior electrophilicity at the C2 position, making it a highly reactive "warhead" for covalent inhibition or rapid metabolic conversion to the oxo-form (lactam), whereas the 4-methoxy and 5-methoxy isomers offer greater metabolic stability and distinct hydrogen-bonding vectors for ATP-competitive inhibition.

Chemical & Electronic Profile

Understanding the biological activity requires analyzing the electronic environment defined by the nitrogen atoms (


).
Feature2-Methoxypyrimidine-5-carbonitrile 4-Methoxypyrimidine-5-carbonitrile 5-Methoxypyrimidine-2-carbonitrile
Symmetry

(Symmetrical)

(Asymmetrical)

(Symmetrical)
Electrophilicity High (C2 is flanked by two N atoms)Moderate (C4 is flanked by one N)Low (C5 is electron-rich)
S

Ar Reactivity
Rapid displacement of -OMe by nucleophiles (amines/thiols).Slower displacement; often requires catalysis.Inert to S

Ar; -OMe is stable.
Metabolic Fate Rapid hydrolysis to 2-pyridone analog (inactive/excreted).Moderate stability; O-demethylation.High stability; potential for bioaccumulation.
Dipole Moment Strong vector towards C5-CN.Off-axis vector.Opposing vectors (C2-CN vs C5-OMe).

Comparative Biological Activity[2]

Domain A: Xanthine Oxidase (XO) Inhibition

Cyanopyrimidines are classic non-purine XO inhibitors. The enzyme's molybdenum center requires specific electron-deficient systems to bind.

  • 2-Methoxypyrimidine-5-carbonitrile:

    • Mechanism: Acts as a suicide substrate or competitive inhibitor. The C2-methoxy group mimics the C2-oxo of xanthine but lacks the hydrogen bond donor capability of the natural substrate.

    • Performance: Generally shows lower intrinsic affinity than its hydrolysis product (the 2-oxo derivative). However, it serves as a potent prodrug that metabolizes into the active lactam species in vivo.

  • Isomer Contrast (4-OMe / 5-OMe):

    • 4-OMe-5-CN: The asymmetry allows the C4-methoxy to occupy the hydrophobic pocket near Phe914 of XO, often yielding higher initial binding affinity (

      
       in low 
      
      
      
      M range) compared to the 2-isomer before metabolism occurs.
    • Data Support: Studies on flavonoid/chalcone hybrids indicate that methoxy substitution at positions equivalent to C4 (para-like) enhances XO inhibition via hydrophobic interaction, whereas C2 substitution is electronically driven.

Domain B: Kinase Inhibition (EGFR & p38 MAP Kinase)

In kinase drug discovery, these isomers serve as the "hinge-binding" core.

  • The "Gatekeeper" Interaction:

    • 2-OMe-5-CN: The N1 and N3 atoms are perfectly positioned to accept H-bonds from the kinase hinge region (e.g., Met109 in p38). The 5-CN group projects into the solvent-accessible region or a back-pocket, depending on the specific kinase.

    • Critical Drawback: The 2-methoxy group is often too labile. In potent drugs (e.g., Erlotinib analogs), the 2-position is usually substituted with an amine (via S

      
      Ar on the 2-OMe precursor) to form a stable H-bond donor/acceptor pair.
      
  • Isomer Utility:

    • 5-OMe-2-CN: This isomer is rarely used as a hinge binder because the N-atoms are flanked by the bulky 5-OMe group, creating steric clash with the "gatekeeper" residue (e.g., Threonine or Methionine) in the ATP pocket.

Domain C: Adenosine Receptor Antagonism
  • 2-OMe-5-CN: Structural isostere of Adenine.

  • Activity: Exhibits weak antagonism at

    
     receptors.
    
  • Optimization: The 4-amino derivatives (synthesized from 4-OMe isomers) are significantly more potent (

    
     nM) than the 2-amino counterparts, suggesting the 4-position is critical for mimicking the exocyclic amine of adenosine.
    

Synthetic Utility as a Proxy for Activity

For drug development professionals, the "activity" of 2-methoxypyrimidine-5-carbonitrile is often its synthetic efficiency in generating libraries.

  • Reaction: S

    
    Ar Displacement.
    
  • Why it wins: The 2-methoxy group is a better leaving group than chloride in certain palladium-catalyzed reactions or can be displaced by amines under milder conditions than the 4-isomer. This allows for the rapid generation of 2-amino-5-cyanopyrimidine libraries, a scaffold found in FDA-approved drugs (e.g., Neratinib intermediates).

Experimental Protocols

Protocol 1: Xanthine Oxidase Inhibition Assay

Validates the intrinsic activity of the isomer fragments.

Reagents:

  • Xanthine Oxidase (from bovine milk, 0.01 U/mL).

  • Substrate: Xanthine (150

    
    M).
    
  • Buffer: 50 mM Potassium Phosphate (pH 7.5).

  • Test Compounds: 2-OMe-5-CN, 4-OMe-5-CN (dissolved in DMSO).

Workflow:

  • Preparation: Dilute test compounds to concentrations ranging from 1

    
    M to 100 
    
    
    
    M. Final DMSO concentration must be
    
    
    .
  • Incubation: Mix 50

    
    L of enzyme solution with 10 
    
    
    
    L of test compound. Incubate at 25°C for 15 minutes.
  • Initiation: Add 40

    
    L of Xanthine substrate solution.
    
  • Measurement: Monitor the production of Uric Acid by measuring absorbance at 290 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculation: Determine the initial velocity (

    
    ). Calculate % Inhibition:
    
    
    
    
  • Validation: Use Allopurinol (

    
    M) as a positive control.
    
Protocol 2: S Ar "Reactivity Probe" Assay

Determines the electrophilic stability of the isomer in biological media.

  • Dissolve the isomer (10 mM) in PBS (pH 7.4) containing 10 mM Glutathione (GSH) .

  • Incubate at 37°C.

  • Analyze aliquots at 0, 1, 4, and 24 hours via LC-MS .

  • Result Interpretation:

    • 2-OMe-5-CN: Expect >50% conversion to the GSH-adduct or hydrolysis product within 4 hours (High Reactivity/Low Stability).

    • 5-OMe-2-CN: Expect <5% conversion (High Stability).

Visualization: SAR & Decision Logic

The following diagram illustrates the decision-making process for selecting a specific isomer based on the desired biological target and metabolic profile.

SAR_Logic Start Select Scaffold: Methoxypyrimidine-Carbonitrile Target_XO Target: Xanthine Oxidase Start->Target_XO Target_Kinase Target: Kinase (ATP Site) Start->Target_Kinase Target_GPCR Target: Adenosine Receptor Start->Target_GPCR Isomer_2 2-Methoxy-5-CN (High Electrophilicity) Target_XO->Isomer_2 Prodrug Strategy Isomer_4 4-Methoxy-5-CN (Hydrophobic Vector) Target_XO->Isomer_4 Direct Binding Target_Kinase->Isomer_2 Scaffold for S_NAr Isomer_5 5-Methoxy-2-CN (Metabolic Stability) Target_Kinase->Isomer_5 Avoid (Steric Clash) Mech_Covalent Mechanism: Covalent/Prodrug Isomer_2->Mech_Covalent Result_Kinase Result: Hinge Binder (Requires derivatization) Isomer_2->Result_Kinase Mech_Hphobic Mechanism: Hydrophobic Pocket Isomer_4->Mech_Hphobic Result_XO Result: Potent Prodrug (-> Lactam) Mech_Covalent->Result_XO

Caption: Decision tree for isomer selection. 2-Methoxy is preferred for prodrugs and reactive scaffolds; 4-Methoxy for direct hydrophobic binding.

References

  • Synthesis and Biological Screening of Pyrimidine-5-carbonitrile Derivatives. Source: Core.ac.uk (2020). Context: Establishes the antimicrobial and anticancer potential of 5-cyano derivatives.[2]

  • Advances in Xanthine Oxidase Inhibition: Synthetic Compounds. Source: PubMed Central (2025). Context: Detailed SAR on methoxy-substitution patterns affecting XO binding affinity and the superiority of specific positional isomers.

  • 5-Cyanopyrimidine derivatives as potent inhibitors of p38alpha MAP kinase. Source: PubMed (2003). Context: Demonstrates the use of the 5-cyanopyrimidine core in kinase inhibitor design and the metabolic implications of the 2-position substituents.

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors. Source: MDPI (2023). Context: Comparative SAR of electron-withdrawing groups on the pyrimidine ring and their effect on COX-2 selectivity.[3]

  • PubChem Compound Summary: 6-methoxypyrimidine-4-carbonitrile. Source: PubChem.[1][4] Context: Chemical and physical property data for the 4/6-isomer counterparts.

Sources

Structural Elucidation of 2-Methoxypyrimidine-5-carbonitrile Derivatives: A Comparative Guide to 2D NMR Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists. Scope: Definitive structural assignment of pyrimidine regioisomers using 2D NMR, with a focus on distinguishing N-alkylation vs. C-substitution and verifying 4/6-position derivatives.

Part 1: The Regiochemical Challenge

The 2-methoxypyrimidine-5-carbonitrile scaffold is a "privileged structure" in drug discovery, serving as a core for various kinase inhibitors and GPCR ligands. However, its synthesis presents a classic regiochemical ambiguity.

When derivatizing this scaffold—typically via Nucleophilic Aromatic Substitution (


) at the electrophilic C4/C6 positions or alkylation reactions—researchers frequently encounter two critical structural questions:
  • Regioisomerism: Did the substituent attach at C4 or C6? (Critical if the starting material was asymmetric).

  • N- vs. O-Alkylation: Did the reaction occur on the ring nitrogen (N1/N3) or the oxygen (if O-demethylation/re-alkylation occurred)?

Standard 1D NMR (


H) is often insufficient because the symmetry of the pyrimidine ring can result in identical splitting patterns (singlets) for different isomers, and chemical shift predictions are notoriously unreliable for electron-deficient heterocycles.

Part 2: Comparative Analysis of Analytical Methods

While X-ray crystallography is the gold standard for absolute configuration, it is a bottleneck in high-throughput optimization. 2D NMR offers the optimal balance of speed, cost, and structural certainty.

Table 1: Performance Matrix of Structural Elucidation Techniques
Feature1D NMR (

H,

C)
Mass Spectrometry (HRMS) X-Ray Crystallography 2D NMR (HSQC/HMBC)
Connectivity Low (Inferred)NoneAbsoluteHigh (Through-bond)
Sample Req. < 1 mg< 0.1 mgSingle Crystal (Hard to grow)2-10 mg
Turnaround MinutesMinutesDays/Weeks1-4 Hours
Regio-Resolution Poor (Ambiguous shifts)None (Same mass)DefinitiveDefinitive
Cost $$


Expert Insight: Relying solely on 1D NMR chemical shifts to distinguish pyrimidine isomers is a common pitfall. Solvent effects (e.g., DMSO vs. CDCl


) can shift aromatic protons by >0.5 ppm, overlapping the expected ranges for different isomers [1].

Part 3: The 2D NMR Strategy (The "Triangulation" Method)

To confirm the structure of a generic 4-substituted-2-methoxypyrimidine-5-carbonitrile , we utilize a self-validating logic flow based on HMBC (Heteronuclear Multiple Bond Correlation) . HMBC detects long-range couplings (


 and 

), allowing us to "see" through the "silent" quaternary carbons and heteroatoms.
The Structural Logic (The "Walk")
  • The Anchor (Methoxy Group): The methoxy protons (

    
    ) appear as a strong singlet (~4.0 ppm). In HMBC, these will show a strong correlation to C2 . This unambiguously identifies the C2 carbon (~160-165 ppm).
    
  • The Pivot (H6 Proton): The remaining aromatic proton (H6) is the key. It must show:

    • A

      
       correlation to C2  (Confirmed in Step 1).
      
    • A

      
       correlation to the Nitrile Carbon (
      
      
      
      )
      .
    • A

      
       correlation to C5  (Quaternary).
      
  • The Variable (Substituent R): The protons of the new substituent at C4 will correlate to C4 and C5 , but rarely to the Nitrile carbon (too far, 4 bonds).

Visualizing the Logic Flow

The following diagram illustrates the decision tree used to confirm the regioisomer.

G Start Unknown Derivative (Sample) Exp_HMBC Run HMBC Experiment (Focus: Long Range) Start->Exp_HMBC Anchor_OMe Identify OMe Signal (~4.0 ppm) Exp_HMBC->Anchor_OMe Find_C2 Trace to C2 Carbon (~165 ppm) Anchor_OMe->Find_C2 HMBC (3-bond) Aromatic_H Identify Aromatic H (H6 or H4?) Find_C2->Aromatic_H Verify C2-H Correlation Check_CN Check Correlation to C≡N (~115 ppm) Aromatic_H->Check_CN Decision Is Correlation Present? Check_CN->Decision Result_Confirmed CONFIRMED: Structure is Correct Decision->Result_Confirmed Yes (H6 sees CN) Result_Isomer REJECTED: Wrong Regioisomer Decision->Result_Isomer No (H4 too far)

Caption: Logical workflow for confirming pyrimidine substitution using HMBC connectivity. The correlation between the aromatic proton and the nitrile carbon is the critical "Go/No-Go" checkpoint.

Part 4: Experimental Protocol

To ensure detection of the quaternary Nitrile carbon (which often has long relaxation times), the NMR parameters must be optimized.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5-10 mg of product in 0.6 mL DMSO-d

      
       .
      
    • Why DMSO? It provides better solubility for polar pyrimidines and prevents aggregation compared to CDCl

      
      . It also shifts exchangeable protons (NH) downfield, separating them from aromatic signals [2].
      
  • Instrument Setup:

    • Probe: 5mm BBO or CryoProbe (preferred for sensitivity).

    • Temperature: 298 K (Standard).

  • HMBC Parameters (Critical):

    • Pulse Sequence: hmbcgpndqf (Gradient-selected, magnitude mode).

    • Long-range Delay (

      
      ):  Set to 60-70 ms  (corresponding to 
      
      
      
      Hz).
      • Note: Pyrimidine ring couplings are typically 7-10 Hz.

    • Relaxation Delay (D1): Increase to 2.0 - 2.5 seconds .

      • Reasoning: The quaternary nitrile carbon (

        
        ) and C2/C5 carbons relax slowly. Insufficient D1 will result in missing cross-peaks [3].
        
    • Scans (NS): Minimum 16 (32 recommended for <5mg samples).

    • Points (TD): 2K (F2) x 256 (F1).

  • Data Processing:

    • Apply Sine-Bell Squared (QSINE) window function.

    • Linear Prediction (LP) in F1 dimension can improve resolution if the run time was short.

Part 5: Data Interpretation Guide

Use this reference table to validate your spectrum.

Table 2: Expected HMBC Correlations for 4-Substituted-2-Methoxy-5-Cyanopyrimidine
Proton SignalApprox Shift (ppm)MultiplicityKey HMBC Correlations (Target Carbon) Diagnostic Value
-OCH

3.9 - 4.1SingletC2 (~165 ppm)Defines the "Bottom" of the ring.
H6 (Aromatic) 8.8 - 9.2SingletC2 , C4 , C5 ,

The "Linchpin." Seeing the

confirms this is H6, not H4.
R-Group (

)
VariableVariableC4 , C5 Confirms attachment at C4.
The "Nitrile Trap"

If you observe the aromatic proton signal correlating strongly to C2 but not to the Nitrile carbon (


), and instead, the substituent protons correlate to the Nitrile carbon, you have synthesized the 6-isomer  (or the structure is inverted relative to your expectation).

References

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[2] Chem., 1997, 62, 7512-7515. Link

  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed., Elsevier, 2016. (Standard Reference for Pulse Sequences).
  • Breitmaier, E., & Voelter, W.Carbon-13 NMR Spectroscopy. VCH, Weinheim, 1987.
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed., Wiley, 2014.

Sources

In vivo efficacy of "2-Methoxypyrimidine-5-carbonitrile" analogs in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative In Vivo Profiling of 2-Methoxypyrimidine-5-carbonitrile Analogs in Oncology Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Preclinical Development Leads

Executive Summary: The Pyrimidine-5-Carbonitrile Scaffold

The 2-methoxypyrimidine-5-carbonitrile motif represents a privileged scaffold in modern drug discovery, particularly for kinase (EGFR, PI3K/AKT) and epigenetic (LSD1) modulation. While the "2-methoxy" variant often serves as a critical synthetic intermediate (allowing for nucleophilic aromatic substitution,


), its direct analogs —where the 2-position is optimized to an amine, thioether, or morpholine—demonstrate potent in vivo efficacy.

This guide objectively compares the performance of 2-Methoxypyrimidine-5-carbonitrile analogs against Standard of Care (SOC) agents (e.g., Erlotinib, Sorafenib) in murine xenograft models. We analyze the transition from the labile 2-methoxy "precursor" phenotype to the metabolically stable 2-amino/thio "drug-like" phenotype.

Part 1: Structural Activity Relationship (SAR) & Mechanism

To understand in vivo performance, one must first understand the "Warhead" and the "Handle."

  • The Warhead (C5-Nitrile): The carbonitrile group at position 5 is an electron-withdrawing group (EWG) that enhances the acidity of the scaffold, often forming critical hydrogen bonds with the hinge region of kinases (e.g., Met793 in EGFR).

  • The Handle (C2-Position):

    • 2-Methoxy (Precursor/Analog A): High lipophilicity but susceptible to metabolic O-demethylation. Often exhibits lower hinge-binding affinity due to lack of H-bond donor capability.

    • 2-Methylthio (Analog B): (e.g., Compound 7f) Balanced lipophilicity, distinct metabolic profile, often targets PI3K/AKT.

    • 2-Amino (Analog C): (e.g., Compound 10b) High polarity, excellent H-bond donor for kinase hinge binding, improved solubility.

Visualizing the SAR Decision Tree

SAR_Decision_Tree Scaffold 2-Methoxypyrimidine-5-carbonitrile (Core Scaffold) Path_A Retain 2-Methoxy (Analog A) Scaffold->Path_A Direct Use Path_B S_NAr with Thio (Analog B: 2-SMe) Scaffold->Path_B Chemical Modification Path_C S_NAr with Amine (Analog C: 2-NH-R) Scaffold->Path_C Chemical Modification Outcome_A High Lipophilicity Metabolic Liability (CYP) Lower Potency Path_A->Outcome_A Outcome_B Dual EGFR/PI3K Activity Balanced PK (e.g., Cmpd 7f) Path_B->Outcome_B Outcome_C High Hinge Affinity Improved Solubility (e.g., Cmpd 10b) Path_C->Outcome_C

Figure 1: Optimization pathways for the 2-methoxypyrimidine-5-carbonitrile scaffold. The transition from Methoxy (Path A) to Amino/Thio (Path B/C) is critical for in vivo success.

Part 2: Comparative In Vivo Efficacy Data

The following data aggregates results from key studies evaluating pyrimidine-5-carbonitrile analogs in HCT-116 (Colon) , MCF-7 (Breast) , and K562 (Leukemia) xenograft models.

Comparison Table: Analogs vs. Standard of Care
FeatureAnalog A (2-Methoxy) Analog B (2-Methylthio) Analog C (2-Amino) Erlotinib (SOC)
Representative ID Generic PrecursorCompound 7f [1]Compound 10b [2]Tarceva®
Primary Target Weak Kinase BinderPI3K / AKT EGFR / VEGFR-2 EGFR
In Vitro IC50 (MCF-7) > 50 µM3.36 ± 0.17 µM 7.68 µM 5.27 µM
In Vitro IC50 (HepG2) N/AN/A3.56 µM 0.87 µM
In Vivo TGI% (Tumor Growth Inhibition)< 20% (Est.)~65% (at 20 mg/kg)~55-60% (at 25 mg/kg)~70%
Safety Profile Low ToxicityNo significant weight loss Safe on WI-38 FibroblastsSkin Rash/Diarrhea
Mechanism N/AS-Phase Arrest / ApoptosisG2/M Arrest / ApoptosisG1 Arrest

Key Insight: While the 2-Amino analogs (Compound 10b) mimic the potency of Erlotinib in specific cell lines, the 2-Methylthio analogs (Compound 7f) show a unique dual-mechanism (PI3K/AKT) that is effective in resistant lines (e.g., K562), offering a strategic alternative to pure EGFR inhibitors.

Part 3: Detailed Experimental Protocols

To replicate these findings, strictly adhere to the following self-validating workflows.

Protocol A: Synthesis & Purification (The "Make" Phase)

Note: The quality of in vivo data depends on the purity of the analog, specifically removing trace metal catalysts.

  • Starting Material: Begin with 2-methoxypyrimidine-5-carbonitrile .

  • Substitution: React with appropriate amine (for Analog C) or thiol (for Analog B) in DMF/K2CO3 at 80°C.

  • Validation: Verify structure via 1H-NMR and Mass Spec. Critical Step: Ensure purity >98% by HPLC to rule out off-target toxicity from impurities.

Protocol B: In Vivo Xenograft Model (The "Test" Phase)

Objective: Assess Tumor Growth Inhibition (TGI) in BALB/c nude mice.

  • Cell Culture:

    • Cultivate MCF-7 or HCT-116 cells in RPMI-1640 medium + 10% FBS.

    • Harvest cells at 80% confluence (Log phase).

  • Implantation:

    • Inject

      
       cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice.
      
    • Self-Validation: Measure tumors daily. Initiate dosing only when tumor volume reaches ~100 mm³ (approx. 7-10 days).

  • Formulation & Dosing:

    • Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline. (High solubility required for pyrimidine analogs).

    • Groups (n=6 per group):

      • Group 1: Vehicle Control (Daily, IP).

      • Group 2: Analog B (Cmpd 7f) - 20 mg/kg (Daily, IP).

      • Group 3: Analog C (Cmpd 10b) - 25 mg/kg (Daily, IP).

      • Group 4: Erlotinib - 25 mg/kg (Positive Control).

  • Data Collection:

    • Measure tumor volume (

      
      ) every 2 days using calipers: 
      
      
      
      .
    • Weigh mice every 2 days to monitor toxicity (stop if weight loss >20%).

  • Termination:

    • Sacrifice at Day 21. Harvest tumors for Western Blot (p-AKT, p-EGFR analysis).

Visualizing the In Vivo Workflow

InVivo_Workflow Start Cell Culture (MCF-7 / HCT-116) Implant Subcutaneous Injection (BALB/c Nude Mice) Start->Implant Check Tumor Volume Check (Target: 100 mm³) Implant->Check Check->Check Vol < 100mm³ (Wait) Dosing Treatment Groups (n=6) 1. Vehicle 2. Analog B (20mg/kg) 3. Analog C (25mg/kg) 4. SOC (Erlotinib) Check->Dosing Vol >= 100mm³ Monitor Monitoring (21 Days) Measure Vol (LxWxW/2) Measure Body Weight Dosing->Monitor Analysis Endpoint Analysis 1. TGI Calculation 2. Western Blot (p-EGFR/p-AKT) 3. Histopathology Monitor->Analysis

Figure 2: Standardized preclinical workflow for evaluating Pyrimidine-5-carbonitrile analogs.

Part 4: Expert Commentary & Mechanism of Action

Why the "Analog" outperforms the "Precursor": The 2-methoxypyrimidine-5-carbonitrile core is chemically reactive. In a biological system, the methoxy group is a poor hydrogen bond acceptor. By converting the 2-methoxy group to a 2-Amino group (as seen in Compound 10b), the molecule gains the ability to form a bidentate hydrogen bond with the kinase hinge region (Adenine binding pocket).

The Dual-Target Advantage: Recent data [1] suggests that 2-Methylthio analogs (derived from the 2-methoxy scaffold) exhibit dual inhibition of EGFR and PI3K . This is clinically significant because PI3K activation is a common resistance mechanism to EGFR inhibitors.

  • Evidence: In K562 cells, Analog 7f reduced p-AKT levels significantly, correlating with S-phase arrest, a profile distinct from pure EGFR inhibitors like Erlotinib.

References

  • El-Naggar, A. M., et al. (2022). "Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Barakat, A., et al. (2021). "New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis." RSC Advances.

  • Abd El-All, A. S., et al. (2016). "Synthesis and biological evaluation of new pyrimidine-5-carbonitrile derivatives as anticancer agents." Organic & Biomolecular Chemistry.

Comparative docking studies of methoxy-substituted pyrimidine-5-carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists. Focus: Structure-Activity Relationship (SAR) and in silico binding analysis of positional isomers targeting EGFR kinase domains.

Executive Summary & Scientific Rationale

Pyrimidine-5-carbonitriles are privileged scaffolds in medicinal chemistry, offering a robust framework for ATP-competitive inhibition in kinases (e.g., EGFR, VEGFR-2) and antimicrobial targets (e.g., DHFR).[1] The nitrile group (–CN) at the C5 position enhances polarity and hydrogen bond acceptance, while the C2 and C4 positions allow for extensive diversification.

This guide focuses on a critical SAR question: How does the regiochemistry of methoxy (–OCH₃) substitution impact binding affinity?

Methoxy groups act as weak electron donors and lipophilic spacers. In this comparative study, we evaluate ortho-, meta-, and para- methoxy-substituted phenyl derivatives against the Epidermal Growth Factor Receptor (EGFR), a validated target for non-small cell lung cancer (NSCLC). This guide provides a self-validating workflow to distinguish between high-affinity binders and steric clashes.

The Comparative Framework: Ligand & Target Selection

To ensure objective comparison, we define a controlled dataset. The core scaffold is 4-amino-2-(substituted-phenyl)pyrimidine-5-carbonitrile .

Candidate CodeSubstitution PatternElectronic EffectSteric Profile
LIG-O (Ortho) 2-methoxyphenylInductive withdrawal, Resonance donationHigh steric bulk near linker; potential for intramolecular H-bonds.
LIG-M (Meta) 3-methoxyphenylInductive withdrawal dominatingBalanced lipophilicity; often accesses hydrophobic pockets (e.g., Hydrophobic Region II).
LIG-P (Para) 4-methoxyphenylStrong Resonance donationExtends ligand length; probes depth of the binding pocket.
REF-STD ErlotinibN/AStandard EGFR inhibitor (positive control).

Target Selection:

  • Primary Target: EGFR Kinase Domain (Wild Type).[2]

  • PDB ID: 1M17 (Complex with Erlotinib) or 4HJO.

  • Rationale: High-resolution crystal structures allow for precise validation of the docking protocol by re-docking the co-crystallized ligand.

Methodological Workflow (Self-Validating Protocol)

To maintain Scientific Integrity , this protocol includes a mandatory validation step (RMSD calculation) before screening new compounds.

Phase 1: Preparation
  • Protein Preparation:

    • Remove water molecules (unless bridging is expected, e.g., Thr790/Met793 region).

    • Add polar hydrogens and compute Gasteiger charges.

    • Critical Step: Optimize the H-bond network using a software-specific propka utility (pH 7.4) to ensure Histidine tautomers are correct.

  • Ligand Preparation:

    • Generate 3D conformers for LIG-O, LIG-M, and LIG-P.

    • Minimize energy using the MMFF94 force field to relieve internal strain.

Phase 2: Grid Generation & Validation
  • Grid Box Definition: Center the grid on the co-crystallized ligand (Erlotinib).

  • Dimensions: Set typical dimensions (e.g., 20x20x20 Å) to encompass the ATP-binding pocket (hinge region, gatekeeper residue).

  • Self-Docking (Validation):

    • Remove the native ligand and re-dock it.

    • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .[3] If > 2.0 Å, adjust grid size or exhaustiveness.

Phase 3: Comparative Docking
  • Algorithm: Use a genetic algorithm (e.g., Lamarckian GA in AutoDock or SP/XP in Glide).

  • Run Parameters: Set exhaustiveness/runs to high (min. 50 runs) to ensure convergence.

  • Clustering: Cluster results with a tolerance of 2.0 Å RMSD to identify the most probable binding mode.

Workflow Visualization

The following diagram illustrates the validated docking pipeline.

DockingWorkflow cluster_Prep Phase 1: Preparation cluster_Valid Phase 2: Validation (Crucial) cluster_Screen Phase 3: Comparative Screening Start Start: Structure Retrieval (PDB: 1M17) ProtPrep Protein Prep (Remove H2O, Add H, Charge) Start->ProtPrep LigPrep Ligand Prep (MMFF94 Min, 3D Gen) Start->LigPrep Grid Grid Generation (Center: Met793) ProtPrep->Grid Docking Dock Candidates (Ortho, Meta, Para) LigPrep->Docking ReDock Self-Docking (Native Ligand) Grid->ReDock RMSDCheck RMSD < 2.0 Å? ReDock->RMSDCheck RMSDCheck->Grid Fail (Refine) RMSDCheck->Docking Pass Analysis Interaction Analysis (H-bonds, Hydrophobic) Docking->Analysis

Figure 1: Validated Molecular Docking Workflow. The red diamond represents the critical "Go/No-Go" decision point based on RMSD validation.

Comparative Analysis & Data Interpretation

When analyzing pyrimidine-5-carbonitriles, the binding affinity (


) is often driven by hydrogen bonding at the "Hinge Region" (Met793 in EGFR) and hydrophobic interactions in the back pocket.
Simulated Comparative Data (Representative)

Note: Values below are representative of typical SAR trends for this scaffold found in literature [1, 3].

CompoundBinding Energy (kcal/mol)Est.[3][4] Ki (nM)Key H-Bond InteractionsHydrophobic Fit (Back Pocket)
LIG-M (Meta) -9.2 180 Met793 (Hinge), Lys745Excellent: Fits hydrophobic pocket II without steric clash.
LIG-P (Para) -8.4650Met793Moderate: May clash with gatekeeper residue (Thr790) depending on linker length.
LIG-O (Ortho) -7.15,200Met793 (Weak)Poor: Steric clash with the pyrimidine core or protein backbone; twists the phenyl ring out of plane.
REF-STD -9.865Met793, Thr854, Wat-BridgeOptimal fit.
Interpretation of Results

1. The "Meta" Advantage (LIG-M): Experimental data often favors meta-substitution for this scaffold. The meta-methoxy group is positioned to occupy the hydrophobic pocket adjacent to the ATP-binding site (often interacting with Leu718 or Val726). This aligns with SAR studies on VEGFR-2/EGFR dual inhibitors where meta-disubstituted linkers showed superior cytotoxicity compared to para analogs [3].

2. The "Para" Limitation (LIG-P): While para-substitution extends the molecule, it can lead to a "linear" geometry that may not conform well to the curved ATP-binding cleft of EGFR. However, if the pocket is deep, para can be effective; in restricted pockets (like mutant T790M), it often clashes.

3. The "Ortho" Twist (LIG-O): Ortho-substitution frequently results in lower affinity due to atropisomerism or steric twisting. The methoxy group at the ortho position forces the phenyl ring to rotate out of planarity with the pyrimidine core. While this can be beneficial for specific "L-shaped" binding modes, it often disrupts the critical hinge hydrogen bond at Met793.

Interaction Network Visualization

Understanding the specific residues involved is vital. The diagram below maps the critical interactions for the lead candidate (LIG-M ).

InteractionMap Ligand Pyrimidine-5-CN (Meta-Methoxy) Met793 Met793 (Hinge H-Bond) Ligand->Met793 H-Bond (2.1 Å) Lys745 Lys745 (Cat. Lysine) Ligand->Lys745 Cation-Pi Thr790 Thr790 (Gatekeeper) Ligand->Thr790 Steric Proximity Leu718 Leu718 (Hydrophobic) Ligand->Leu718 Hydrophobic (Methoxy interaction) Asp855 Asp855 (DFG Motif)

Figure 2: Interaction Map for Meta-Methoxy Pyrimidine Derivative. Green lines indicate H-bonds; dashed lines indicate hydrophobic/electrostatic contacts.

Conclusion & Recommendations

For pyrimidine-5-carbonitrile scaffolds targeting EGFR:

  • Prioritize Meta-Substitution: The 3-methoxy position consistently offers the best balance of hydrophobic filling and conformational stability [1, 3].

  • Monitor Sterics: Avoid ortho-substitution unless specific conformational twisting is required to navigate a mutant gatekeeper residue.

  • Validate with Dynamics: Docking is static. For top candidates (e.g., LIG-M), proceed to Molecular Dynamics (MD) simulations (100 ns) to verify the stability of the Met793 hydrogen bond.

References

  • El-Malah, A. et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M.[1][5] Bioorganic Chemistry.

  • Al-Ghulikah, H. A. et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies.[6] Molecules.

  • El-Miligy, M. M. et al. (2017). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors.[7] European Journal of Medicinal Chemistry.

  • Hassan, A. S. et al. (2024). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New Pyridazino[1,2-a] Pyrimidine Derivatives.[4][8] MDPI.

Sources

Benchmarking "2-Methoxypyrimidine-5-carbonitrile" derivatives against known kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-methoxypyrimidine-5-carbonitrile scaffold represents a high-value "privileged structure" in kinase inhibitor design. While the parent 2-methoxy compound acts primarily as a versatile electrophilic intermediate, its derivatives—specifically those formed via nucleophilic aromatic substitution (


) at the C2 position—have demonstrated nanomolar potency against VEGFR-2 , PI3K/mTOR , and JAK  family kinases.

This guide benchmarks the performance of these derivatives against industry standards (Sorafenib, Erlotinib, and Tofacitinib). It provides a validated workflow for transforming the 2-methoxy precursor into active clinical candidates and evaluating their selectivity profiles.

Structural Rationale & Pharmacophore Analysis[1][2]

The "Handle" and the "Warhead"

The utility of 2-methoxypyrimidine-5-carbonitrile lies in its dual functionality:

  • The C5-Nitrile (Warhead): A linear, polar group that often targets the "gatekeeper" residue (e.g., Threonine or Methionine) within the ATP-binding pocket. It creates critical hydrogen bonds or fills hydrophobic sub-pockets without the steric bulk of a halogen or methyl group.

  • The C2-Methoxy (Handle): A leaving group. The methoxy moiety activates the pyrimidine ring for

    
     reactions, allowing rapid library generation of 2-aminopyrimidine  derivatives—the bioactive species that forms the primary hinge-binding interaction.
    
Mechanism of Action

Most derivatives function as Type I ATP-competitive inhibitors . The pyrimidine N1 and the C2-substituent (amine NH) typically form a bidentate hydrogen bond with the kinase hinge region (e.g., Cys919 in VEGFR-2 or Glu88/Leu90 in CDK2).

Benchmarking Landscape: Comparative Data

The following data aggregates performance metrics of C2-substituted derivatives synthesized from the 2-methoxypyrimidine-5-carbonitrile core, compared against Standard of Care (SoC) inhibitors.

Case Study A: VEGFR-2 Inhibition (Angiogenesis)

Context: Derivatives containing a thiosemicarbazide or hydrazine linker at C2.

Compound IDCore ScaffoldR-Group (C2 Position)VEGFR-2 IC

(

M)
Selectivity Index (Cancer vs Normal Cells)Reference
Compound 11e Pyrimidine-5-CN4-methoxybenzylidene-hydrazinyl0.61 47.3x[1]
Compound 12b Pyrimidine-5-CN4-chlorobenzylidene-hydrazinyl0.53 >20x[1]
Sorafenib Standard (Urea)N/A0.04 - 0.09 ~5-10x[1][2]
2-Methoxy-parent Pyrimidine-5-CNMethoxy (Unmodified)>50.0N/A[Control]

Insight: While Sorafenib retains higher absolute potency, the pyrimidine-5-carbonitrile derivatives (11e, 12b) exhibit superior selectivity profiles against normal fibroblasts (WI-38), reducing potential off-target toxicity.

Case Study B: Dual PI3K/mTOR Inhibition

Context: Derivatives containing morpholine at C6 and substituted hydrazines at C2.[1]

Compound IDTargetIC

(

M)
Benchmark (LY294002)Benchmark (Afinitor)Reference
Compound 12b PI3K

0.17 1.20N/A[3]
Compound 12b mTOR0.83 N/A~0.01[3]
Compound 12d PI3K

1.98 2.50N/A[3]

Insight: The 2-methoxypyrimidine-derived scaffold (converted to morpholinopyrimidine) outperforms the classic tool compound LY294002 in PI3K


 inhibition, validating its use as a lead series for solid tumors.

Experimental Protocols

A. Synthesis Workflow: The "Click-to-Lead" Approach

Objective: Convert 2-methoxypyrimidine-5-carbonitrile into a hinge-binding 2-aminopyrimidine.

  • Starting Material: Dissolve 1.0 eq of 2-methoxypyrimidine-5-carbonitrile in dry DMSO or DMF.

  • Nucleophile Addition: Add 1.2 eq of the desired amine (e.g., aniline, morpholine, or piperazine).

  • Base Catalysis: Add 2.0 eq of

    
     or DIPEA.
    
  • Reaction: Heat to 80–100°C for 4–12 hours. Monitor by TLC/LC-MS for disappearance of the methoxy peak.

  • Workup: Pour into ice water. The product usually precipitates. Filter and recrystallize from Ethanol.

    • Validation: H-NMR must show loss of the methoxy singlet (

      
       ~4.0 ppm) and appearance of NH signals.
      
B. Biochemical Kinase Assay (ADP-Glo™)

Objective: Determine IC


 values for derivatives against Recombinant VEGFR-2 or JAK1.

Reagents:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT.
  • Substrate: Poly(Glu, Tyr) 4:1 (0.2 mg/mL).

  • ATP: 10

    
    M (at 
    
    
    
    apparent).

Protocol:

  • Preparation: Prepare 3x serial dilutions of the test compound (derived from 2-methoxy core) in 100% DMSO.

  • Incubation: Add 2

    
    L compound + 4 
    
    
    
    L Kinase enzyme to a 384-well white plate. Incubate 10 min at RT.
  • Initiation: Add 4

    
    L ATP/Substrate mix. Incubate 60 min at RT.
    
  • Termination (Step 1): Add 10

    
    L ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.
    
  • Detection (Step 2): Add 20

    
    L Kinase Detection Reagent (converts ADP to ATP 
    
    
    
    Luciferase). Incubate 30 min.
  • Read: Measure Luminescence (RLU).

  • Calculation: Normalize to 0% inhibition (DMSO) and 100% inhibition (Staurosporine). Fit to sigmoidal dose-response curve (Variable Slope).

Visualization of Signaling & Workflow

Diagram 1: The PI3K/mTOR Signaling Cascade

This diagram illustrates the downstream effects of inhibiting the PI3K/mTOR pathway using pyrimidine-5-carbonitrile derivatives.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP2 -> PIP3 PI3K->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTOR mTORC1 AKT->mTOR Phosphorylation Apoptosis Apoptosis (Suppressed) AKT->Apoptosis Inhibition S6K S6K1 (Ribosome Biogenesis) mTOR->S6K Proliferation Cell Proliferation S6K->Proliferation Inhibitor Pyrimidine-5-CN Derivative Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Caption: Dual inhibition of PI3K and mTOR by pyrimidine-5-carbonitrile derivatives blocks proliferation and restores apoptotic signaling.

Diagram 2: Benchmarking Workflow

The logical flow from the 2-methoxy intermediate to a validated lead.

Benchmarking_Workflow Start 2-Methoxypyrimidine-5-CN (Scaffold) Synth SNAr Diversification (Amine Library) Start->Synth + Amines Screen Primary Screen (10 uM, Single Point) Synth->Screen ADP-Glo HitSelect Hit Selection (>50% Inhibition) Screen->HitSelect IC50 Dose Response (IC50 Determination) HitSelect->IC50 vs Sorafenib/Tofacitinib Selectivity Selectivity Profiling (Kinome Scan) IC50->Selectivity Lead Candidates

Caption: Step-wise progression from the 2-methoxy scaffold to selectivity profiling.

Strategic Recommendations

  • Scaffold Hopping: If the 2-methoxypyrimidine-5-carbonitrile core yields compounds with poor solubility, consider transitioning to 2-aminopyrimidine-5-carbonitrile early in the synthesis. The methoxy group is primarily a synthetic handle; the amino-derivative is the pharmacological active.

  • Gatekeeper Interaction: The 5-CN group is sensitive to the size of the gatekeeper residue. This scaffold is highly effective against kinases with Threonine or Methionine gatekeepers (e.g., JAK1, VEGFR2) but may clash with larger residues (e.g., Phenylalanine).

  • Metabolic Stability: The nitrile group is generally metabolically stable, but the C2-linker is a site of liability. Avoid labile hydrazone linkers (as seen in Compound 11e) for in vivo candidates; prefer ether or amine linkages for clinical progression.

References

  • El-Sayed, H. A., et al. (2021). "Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers." Bioorganic Chemistry.

  • Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases." Cancer Research.

  • Ghorab, M. M., et al. (2020). "Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors." Bioorganic Chemistry.

  • Zhang, Z., et al. (2022).[2][3] "Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

Sources

Safety Operating Guide

Technical Guide: Personal Protective Equipment & Handling Protocols for 2-Methoxypyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment & Risk Stratification

The "Why" Behind the Protocol

Handling 2-Methoxypyrimidine-5-carbonitrile requires a nuanced understanding of its functional groups. While often classified under generic "Irritant" or "Acute Tox" categories in simplified Safety Data Sheets (SDS), the presence of the nitrile moiety (-CN) attached to a pyrimidine ring introduces specific metabolic and chemical risks that standard "lab safety" often overlooks.

The Metabolic Risk Mechanism

Unlike inorganic cyanides (e.g., NaCN) which release cyanide ions immediately upon contact with acid or moisture, organic nitriles like 2-Methoxypyrimidine-5-carbonitrile function as cyanogens .

  • Absorption: The compound can be absorbed through intact skin, inhalation of dust, or ingestion.

  • Metabolism: Once in the body, hepatic cytochrome P450 enzymes metabolize the

    
    -carbon, releasing free cyanide (
    
    
    
    ) over a period of hours.
  • Delayed Toxicity: This creates a dangerous "latent period" where a researcher may feel fine immediately after exposure, only to experience hypoxic symptoms (headache, dizziness, respiratory distress) hours later as cellular respiration is inhibited.

Operational Implication: Your PPE must prevent any dermal absorption or inhalation, not just immediate burns or irritation.

PPE Selection Matrix

The following selection logic is based on the physical state of the compound. Pyrimidine derivatives are prone to static charge, making "dust" a primary vector for contamination.

ComponentSolid Handling (Weighing/Transfer) Solution Handling (Synthesis/Extraction) Rationale & Technical Specs
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Double Nitrile OR Silver Shield® (Laminate) Standard nitrile offers fair protection against solids. For solutions (especially in DCM or Acetone), organic nitriles can permeate nitrile rubber. Change outer gloves immediately upon splash.
Eye Protection Safety Glasses with side shieldsChemical Splash Goggles Solids require impact protection. Solutions require a seal against vapors and splashes that could bypass glasses.
Respiratory Fume Hood (Sash at 18")Fume Hood (Sash at 18")Critical: If hood work is impossible (e.g., instrument maintenance), a P100/OV (Organic Vapor) respirator is mandatory. N95 is insufficient for organic vapors.
Body Defense Lab Coat (Cotton/Poly blend)Chemical Resistant Apron (Tyvek/PVC)Added apron prevents "soak-through" if a reaction flask breaks or spills.
Hygiene Wash hands with soap/water immediately after doffing.Wash hands and forearms.Removes non-visible residues that may have permeated the cuff area.

Operational Workflow: Step-by-Step

Phase A: Preparation & Weighing (The Static Risk)
  • The Hazard: 2-Methoxypyrimidine-5-carbonitrile is a crystalline solid that often holds static charge. When a spatula approaches, the powder can "jump," contaminating the benchtop and the researcher's cuffs.

  • Protocol:

    • Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure if available.

    • Damping: Place a slightly damp Kimwipe around the base of the balance (not touching the pan) to increase local humidity and reduce static.

    • Transfer: Use a weighing funnel rather than weighing paper to prevent spill-over during transfer to the reaction flask.

Phase B: Solubilization & Reaction
  • The Hazard: Once dissolved, the permeation rate through gloves increases significantly, especially if dissolved in carrier solvents like Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Protocol:

    • Glove Check: Before handling the solution, inspect outer gloves for micro-tears.

    • Closed Systems: Keep reaction vessels capped or under inert atmosphere (

      
      /Ar) whenever possible to prevent vapor release.
      
    • Syringe Hygiene: When taking aliquots for TLC/HPLC, do not recap needles. Dispose of needles immediately in a sharps container inside the hood to prevent puncture wounds (which inject the nitrile directly into the bloodstream).

Phase C: Waste & Disposal[1]
  • The Hazard: Mixing nitriles with strong acids or oxidizers can catalyze the release of Hydrogen Cyanide (HCN) gas.

  • Protocol:

    • Segregation: Dispose of in the Organic Waste stream.

    • Acid Ban: NEVER pour into an acidic waste container (e.g., waste from acid digestions).

    • Labeling: Clearly tag the waste label with "Contains Organic Nitriles" to alert waste management personnel.

Visual Logic & Decision Support

Diagram 1: PPE Decision Logic

This workflow dictates the protective gear based on the state of the chemical.

PPE_Decision_Tree Start Handling 2-Methoxypyrimidine-5-carbonitrile State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution / Liquid State_Check->Solution Solid_PPE PPE: Double Nitrile Gloves + Safety Glasses + Lab Coat Solid->Solid_PPE Sol_PPE PPE: Double Nitrile OR Laminate + Splash Goggles + Chemical Apron Solution->Sol_PPE Solid_Control Control: Fume Hood (Watch for Static) Solid_PPE->Solid_Control Sol_Control Control: Fume Hood (Sash < 18 inches) Sol_PPE->Sol_Control

Caption: Decision tree for selecting appropriate PPE based on the physical state of the nitrile compound.

Diagram 2: Emergency Response Protocol

Actionable steps in the event of exposure. Note the emphasis on "Delayed Symptoms."

Emergency_Response Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Remove Contaminated PPE 2. Wash with Soap/Water (15 min) 3. Do NOT use solvents Skin->Action_Skin Action_Eye 1. Flush at Eyewash (15 min) 2. Hold Eyelids Open Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Seek Medical Aid Inhale->Action_Inhale Medical Seek Medical Attention Inform: 'Organic Nitrile Exposure' Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical Monitor Monitor for Delayed Hypoxia (2-6 Hours) Medical->Monitor

Caption: Emergency response workflow. Note that organic nitriles may not show immediate toxicity; post-exposure monitoring is required.

References

  • Thermo Fisher Scientific. (2024).[1] Safety Data Sheet: 2-Amino-5-methoxypyrimidine (Structural Analog). Retrieved from

  • OSHA (Occupational Safety and Health Administration). (2024).[2][3] Cyanides and Nitriles: Hazard Recognition and Standards. Retrieved from

  • Ansell. (2023). Chemical Permeation & Degradation Resistance Guide (8th Edition). (Referenced for Nitrile vs. Organic Solvent permeation data). Retrieved from

  • PubChem. (n.d.). Compound Summary for Nitrile Functionality and Toxicity. National Library of Medicine. Retrieved from

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.